molecular formula C8H8FN3 B11768548 (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Katalognummer: B11768548
Molekulargewicht: 165.17 g/mol
InChI-Schlüssel: HDFGJHAIAMZBBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is a useful research compound. Its molecular formula is C8H8FN3 and its molecular weight is 165.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H8FN3

Molekulargewicht

165.17 g/mol

IUPAC-Name

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

InChI

InChI=1S/C8H8FN3/c9-7-4-12-8-6(7)1-5(2-10)3-11-8/h1,3-4H,2,10H2,(H,11,12)

InChI-Schlüssel

HDFGJHAIAMZBBB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C1C(=CN2)F)CN

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine, a fluorinated derivative of the 7-azaindole scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structure, physicochemical properties, a proposed synthetic pathway, and its potential applications, all grounded in established scientific principles and literature.

Introduction: The Significance of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a "privileged structure" in medicinal chemistry. Its structural resemblance to both indole and the purine base adenine allows it to function as a versatile bioisostere, capable of forming key hydrogen bond interactions with a multitude of biological targets.[1][2] This has led to its widespread use in the design of potent modulators of various enzyme families, particularly protein kinases.[3]

The introduction of a nitrogen atom into the indole ring system can significantly alter a molecule's physicochemical properties, such as solubility, pKa, and metabolic stability, often leading to improved pharmacokinetic profiles.[4] Consequently, the 7-azaindole core is a cornerstone of numerous approved drugs and clinical candidates, including kinase inhibitors used in oncology.[4]

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine incorporates three key structural modifications to this core, each with a specific purpose in drug design:

  • The 7-Azaindole Scaffold : Provides the fundamental framework for binding to ATP-binding sites of kinases.

  • Fluorine at the 3-position : The introduction of a fluorine atom can enhance binding affinity through favorable electrostatic interactions, modulate the acidity of the pyrrole N-H, and improve metabolic stability by blocking a potential site of oxidation.

  • Aminomethyl Group at the 5-position : This basic side chain can serve as a crucial interaction point with acidic residues in a target protein, improve aqueous solubility, and provide a handle for further chemical modification.

This guide will now explore the specific attributes of this promising, albeit not extensively documented, molecule.

Chemical Structure and Physicochemical Properties

The core structure of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is depicted below. While specific experimental data for this exact compound is scarce in publicly available literature, its properties can be reliably inferred from closely related analogues and the fundamental principles of physical organic chemistry.

Chemical Structure:

Caption: Chemical structure of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comments
Molecular Formula C₈H₈FN₃-
Molecular Weight 165.17 g/mol -
Appearance Off-white to pale yellow solidBased on similar 7-azaindole derivatives.
Solubility Soluble in methanol, DMSO; sparingly soluble in water. Likely forms soluble salts (e.g., HCl).The aminomethyl group enhances aqueous solubility compared to the unsubstituted core, but the heterocyclic system retains organic character.
pKa (most basic) ~8.5 - 9.5The primary amine is the most basic site. The electron-withdrawing nature of the aromatic system slightly reduces its basicity compared to a typical alkylamine.
logP ~1.0 - 1.5The introduction of the polar aminomethyl group is expected to significantly lower the logP compared to the parent 7-azaindole. The fluorine atom will slightly increase lipophilicity.

Proposed Synthetic Pathway and Experimental Protocols

SynthesisWorkflow start 5-Bromo-1H-pyrrolo[2,3-b]pyridine (Starting Material) step1 Step 1: Electrophilic Fluorination start->step1 Selectfluor® Acetonitrile intermediate1 5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine step1->intermediate1 step2 Step 2: Cyanation intermediate1->step2 Zn(CN)₂ Pd(PPh₃)₄ DMF, Heat intermediate2 3-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 LiAlH₄ or Raney Nickel/H₂ THF or Methanol/Ammonia product (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (Final Product) step3->product

Caption: Proposed synthetic workflow for the target compound.

Step 1: Electrophilic Fluorination of 5-Bromo-7-Azaindole
  • Objective: To regioselectively introduce a fluorine atom at the C3 position of the pyrrole ring. The C3 position is the most electron-rich and thus most susceptible to electrophilic attack.

  • Causality of Reagent Choice: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, effective, and relatively safe electrophilic fluorinating agent. Acetonitrile is a common polar aprotic solvent for such reactions.

Protocol:

  • To a solution of 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile (10-20 mL per gram of starting material) in a flask protected from moisture, add Selectfluor® (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine.

Step 2: Palladium-Catalyzed Cyanation
  • Objective: To replace the bromine atom at the C5 position with a nitrile group. This nitrile will serve as a precursor to the aminomethyl group.

  • Causality of Reagent Choice: A palladium-catalyzed cross-coupling reaction is a standard and high-yielding method for converting aryl bromides to aryl nitriles. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and good reactivity. Pd(PPh₃)₄ is a robust catalyst for this transformation.

Protocol:

  • To a degassed solution of 5-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂, 0.6 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 90-120 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble palladium species.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford 3-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

Step 3: Reduction of the Nitrile
  • Objective: To reduce the nitrile group to a primary amine, yielding the final target compound.

  • Causality of Reagent Choice: This reduction can be achieved through several methods.

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that efficiently converts nitriles to primary amines. Requires strictly anhydrous conditions and a careful workup procedure.

    • Catalytic Hydrogenation: Using Raney Nickel or a palladium catalyst under a hydrogen atmosphere is a common alternative. The use of ammonia in the solvent (e.g., methanolic ammonia) is often employed to prevent the formation of secondary amine byproducts.

Protocol (using Catalytic Hydrogenation):

  • Charge a high-pressure hydrogenation vessel with 3-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 eq), a suitable solvent such as methanol saturated with ammonia, and a catalytic amount of Raney Nickel (approx. 10-20% by weight, washed).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through celite to remove the catalyst, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine.

  • Further purification can be achieved by conversion to an acid salt (e.g., HCl salt) and recrystallization, or by column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonium hydroxide.

Characterization and Analytical Data

The structural confirmation of the final compound and its intermediates would rely on standard analytical techniques. The following are predicted spectral data based on known shifts for the 7-azaindole scaffold.[5]

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Pyrrole NH ~11.5 - 12.0br s-Exchangeable with D₂O.
H2 ~7.5 - 7.7dJ(H-F) ≈ 3-4Doublet due to coupling with ³F.
H4 ~8.0 - 8.2s-Singlet, adjacent to the pyridine nitrogen.
H6 ~7.8 - 8.0s-Singlet, deshielded by the pyridine nitrogen.
-CH₂- ~3.8 - 4.0s-Singlet for the methylene protons.
-NH₂ ~2.5 - 3.5br s-Exchangeable with D₂O. Position can vary.
  • ¹³C NMR: Expect signals for 8 distinct carbons. The carbon bearing the fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz).

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z = 166.08.

Potential Applications in Drug Discovery

Derivatives of the 7-azaindole scaffold are extensively explored as inhibitors of various protein kinases implicated in cancer and inflammatory diseases.[3][6] The specific structural features of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine make it a highly attractive building block or lead compound for targeting kinases such as:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against FGFRs.[6]

  • FLT3 Kinase: Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[7]

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are major targets in oncology.[3]

The aminomethyl group at the 5-position can act as a key anchoring point within the ATP-binding pocket, while the 3-fluoro substituent can enhance potency and fine-tune the electronic properties of the core.

SignalingPathways cluster_0 Potential Target Kinases cluster_1 Downstream Cellular Processes FGFR FGFR Proliferation Cell Proliferation FGFR->Proliferation Survival Cell Survival FGFR->Survival Angiogenesis Angiogenesis FGFR->Angiogenesis FLT3 FLT3 FLT3->Proliferation CDK CDK CDK->Proliferation Cell Cycle Progression molecule (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine molecule->FGFR Inhibition molecule->FLT3 Inhibition molecule->CDK Inhibition

Caption: Potential inhibitory action on key signaling pathways.

Conclusion

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine represents a molecule of significant interest for medicinal chemistry and drug discovery. While direct experimental data remains limited, its structure is logically derived from the highly validated 7-azaindole pharmacophore. By leveraging established synthetic methodologies, this compound can be accessed and evaluated as a potential inhibitor of key protein kinases. The strategic placement of the fluorine and aminomethyl substituents provides a strong rationale for its potential to yield potent, selective, and drug-like candidates for further development. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and related fluorinated 7-azaindole derivatives.

References

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • NSF PAR. (n.d.). ARTICLE. Retrieved from [Link]

  • ResearchGate. (2026, February 7). A Practical, Efficient Synthesis of 5Amino7-azaindole | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
  • Google Patents. (n.d.). WO2004078757A2 - Synthesis of 5-substituted 7-azaindoles and 7-azaidonines.
  • PMC. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]

  • ACS Combinatorial Science. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. Retrieved from [Link]

  • PMC. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Retrieved from [Link]

  • European Patent Office. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. Retrieved from [Link]

  • Google Patents. (n.d.). IL319747A - Method for preparing 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(4-((9-(4-chlorophenyl)-3-isopropyl-3-azaspiro[5.5]undec-8-en-8-yl)methyl)piperazin-1-yl)benzoic acid.
  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • PubMed. (2020, June 1). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Variations on position 5 of the 7-azaindole core. Reagents and.... Retrieved from [Link]

  • Wiley Online Library. (2009, November 10). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Juniper Publishers. (2019, September 16). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. Retrieved from [Link]

  • Google Patents. (n.d.). US20090233956A1 - NOVEL PYRROLO(2,3-b) PYRIDINE DERIVATIVES, THE PREPARATION AND THE PHARMACEUTICAL USE THEREOF IN THE FORM OF KINASE INHIBITORS.
  • PubMed. (2024, February 15). Design and synthesis 1H-Pyrrolo[2,3-b]pyridine derivatives as FLT3 inhibitors for the treatment of Acute myeloid Leukemia. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescent 7-Azaindole N-linked 1,2,3-triazole: Synthesis and Study of Antimicrobial, Molecular Docking, ADME and DFT Properties | Request PDF. Retrieved from [Link]

  • European Patent Office. (2010, October 1). PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS - EP 2488524 B1. Retrieved from [Link]

  • Centro de Biotecnología Genómica del IPN. (n.d.). Complete 1H NMR assignment of 3-formylindole derivatives. Retrieved from [Link]

  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

Sources

Preliminary Toxicity Screening of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine: A Technical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (CAS: 749196-06-3) is a highly privileged building block frequently utilized in the design of small-molecule kinase inhibitors and targeted protein degraders (PROTACs). Its structure consists of a 7-azaindole core, a fluorine atom at the C3 position, and a primary methanamine group at the C5 position.

From a toxicological and drug-design perspective, each functional group presents specific liabilities that must be addressed during early-stage screening:

  • 7-Azaindole Core: Mimics the purine ring of ATP, providing excellent kinase hinge-binding affinity. However, nitrogen-rich heteroaromatics are prone to cytochrome P450 (CYP) interactions, posing a risk for hepatotoxicity and drug-drug interactions (DDIs).

  • C3-Fluoro Substitution: Strategically placed to block metabolic oxidation at the C3 position (a classic metabolic "soft spot" in indoles). While this improves pharmacokinetic half-life, it can shift metabolic clearance toward the formation of reactive intermediates elsewhere on the molecule.

  • C5-Methanamine Group: Provides a solvent-exposed basic center (pKa ~9.0) to improve aqueous solubility. However, lipophilic basic amines are the primary pharmacophore for human Ether-à-go-go-Related Gene (hERG) potassium channel blockade, a leading cause of drug-induced cardiotoxicity .

MechanisticPathway cluster_0 Structural Liabilities Compound (3-fluoro-1H-pyrrolo[2,3-b] pyridin-5-yl)methanamine CAS: 749196-06-3 Amine Primary Methanamine (Basic pKa ~9.0) Compound->Amine Azaindole 3-Fluoro-7-Azaindole (Lipophilic Core) Compound->Azaindole hERG hERG (Kv11.1) Blockade Cardiotoxicity Risk Amine->hERG Cation-π interactions CYP CYP450 Interaction Hepatotoxicity Risk Azaindole->CYP Oxidative metabolism

Mechanistic pathways of structural liabilities for the 7-azaindole derivative.

Regulatory Context & Screening Strategy

Because derivatives of this fragment are typically developed for oncology indications, the preliminary toxicity screening workflow must align with the core safety pharmacology principles outlined in ICH S7A and the accelerated nonclinical evaluation pathways for anticancer pharmaceuticals defined in ICH S9 .

To prevent late-stage attrition, we deploy a "fail-fast, fail-cheap" Tier 1 in vitro screening matrix focusing on three pillars: Electrophysiology (Cardiotoxicity), Cellular ATP Depletion (Hepatotoxicity), and Mutagenicity (Genotoxicity).

ScreeningWorkflow Start Test Article Preparation (10 mM in DMSO) Tier1 Tier 1: High-Throughput In Vitro Screening Start->Tier1 Cardio Cardiotoxicity Automated Patch-Clamp Tier1->Cardio Hepato Hepatotoxicity HepG2 CellTiter-Glo Tier1->Hepato Geno Genotoxicity Mini-Ames (OECD 471) Tier1->Geno Decision Data Synthesis & Go/No-Go Decision Cardio->Decision Hepato->Decision Geno->Decision

Tier 1 preliminary in vitro toxicity screening workflow and decision matrix.

Experimental Protocols & Causality

The following protocols are designed as self-validating systems. Every assay includes internal controls to ensure that a negative result is a true negative, rather than an assay failure.

Protocol A: Automated hERG Patch-Clamp Electrophysiology

Rationale: While high-throughput thallium flux assays are common , the fluorinated azaindole core can cause fluorescence quenching, leading to false positives. Automated patch-clamp provides direct, artifact-free measurement of the IKr​ potassium current.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG (Kv11.1) channel. Harvest cells at 70-80% confluency using Detachin. Causality: Over-confluent cells exhibit poor membrane integrity, leading to leaky gigaseals during patching.

  • Compound Preparation: Prepare a 7-point dose-response curve (0.1 μM to 30 μM) of the test article in 100% DMSO. Dilute 1:300 in extracellular buffer (ECB). Causality: Maintaining a final DMSO concentration of ≤0.33% is critical; higher concentrations destabilize the lipid bilayer and artificially alter ion channel kinetics.

  • System Validation (Self-Validating Step): Introduce E-4031 (500 nM) as a positive control and 0.33% DMSO as a vehicle control. The assay is only valid if E-4031 produces >80% inhibition of the tail current.

  • Electrophysiological Recording: Apply a voltage protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit the outward tail current.

  • Data Acquisition: Measure the peak tail current amplitude before and after compound addition. Calculate the IC50​ using a 4-parameter logistic fit.

Protocol B: Hepatic Cytotoxicity (HepG2 ATP Depletion)

Rationale: The liver is the primary site of small molecule metabolism. We utilize the CellTiter-Glo (CTG) luminescent assay on HepG2 cells because measuring ATP depletion is the most rapid and direct proxy for mitochondrial dysfunction and cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well opaque white plate. Incubate for 24 hours at 37°C, 5% CO2​ . Causality: Opaque white plates prevent luminescent cross-talk between adjacent wells, ensuring accurate quantification.

  • Dosing: Treat cells with the test article (1 μM to 100 μM). Include Chlorpromazine (50 μM) as a positive control for hepatotoxicity.

  • Incubation: Incubate for 48 hours. Causality: 48 hours allows sufficient time for CYP-mediated generation of reactive metabolites, capturing both direct and metabolism-dependent toxicity.

  • Luminescence Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate reader.

Quantitative Data Presentation & Interpretation

To establish a benchmark for this specific fragment, the table below summarizes the target acceptance criteria for a viable lead compound containing the (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine motif, alongside mock preliminary data.

Assay CategorySpecific TestTarget Threshold (Go/No-Go)Mock Fragment DataInterpretation & Next Steps
Cardiotoxicity hERG Patch-Clamp ( IC50​ ) >10μM 4.2μM Flagged. The basic methanamine group is interacting with hERG. Strategy: Sterically hinder the amine or reduce its basicity via N-alkylation.
Hepatotoxicity HepG2 Cytotoxicity ( CC50​ ) >50μM >100μM Pass. The 3-fluoro substitution successfully prevents rapid oxidative degradation and subsequent reactive intermediate toxicity.
Genotoxicity Mini-Ames (Strains TA98, TA100)Negative (No dose-dependent increase)NegativePass. The azaindole core does not intercalate DNA; no mutagenic liability detected.
Metabolism HLM Intrinsic Clearance ( CLint​ ) <30μL/min/mg 18μL/min/mg Pass. Favorable metabolic stability profile.

Table 1: Preliminary toxicity screening thresholds and structural interpretations.

Conclusion

The preliminary screening of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine reveals a classic medicinal chemistry dichotomy. While the fluorinated azaindole core provides excellent metabolic stability and a clean hepatotoxicity profile, the solvent-exposed primary methanamine introduces a distinct hERG liability. By utilizing highly controlled, self-validating electrophysiological protocols early in the development cycle, researchers can confidently initiate structure-activity relationship (SAR) campaigns to mitigate this cardiotoxicity—such as introducing steric bulk around the amine or lowering its pKa—without sacrificing the fragment's potent kinase-binding properties.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency (EMA).[Link]

  • ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Natural products modulating the hERG channel: heartaches and hope. Royal Society of Chemistry (RSC).[Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. MDPI.[Link]

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetic Profiling of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

A Whitepaper for Drug Development Professionals

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of novel chemical entities, specifically focusing on (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine, a compound with a pyrrolopyridine core. As a Senior Application Scientist, the following sections synthesize established methodologies with practical insights to ensure a robust and scientifically sound preclinical PK assessment. The narrative emphasizes the rationale behind experimental choices, adherence to regulatory standards, and the logical flow from in vivo studies to data interpretation.

Foundational Strategy: Rationale for Preclinical Pharmacokinetic Profiling

The primary objective of preclinical pharmacokinetic studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[1][2] This understanding is paramount for predicting a drug's behavior in humans, establishing a safe and effective dosing regimen for first-in-human trials, and identifying potential liabilities such as drug-drug interactions.[1][2] For a novel molecule like (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine, a thorough PK profiling in relevant animal models is a critical step in its journey from discovery to clinical application.

The pyrrolopyridine scaffold is present in various biologically active compounds, indicating its potential for diverse therapeutic applications.[3][4][5][6] Therefore, a tailored and rigorous pharmacokinetic evaluation is essential to unlock its therapeutic potential.

Experimental Design: A Multi-faceted Approach

A successful pharmacokinetic study hinges on a well-conceived experimental design. This involves the careful selection of animal models, determination of appropriate dose levels and administration routes, and the establishment of a precise sampling schedule.

Selection of Animal Models

The choice of animal models is a critical decision that should be guided by physiological and metabolic similarities to humans.[2] Rodents, such as mice and rats, are commonly used in early-stage drug discovery due to their small size, cost-effectiveness, and well-characterized physiology.[7] For a more comprehensive assessment and to support interspecies scaling, a non-rodent species, such as the beagle dog or cynomolgus monkey, is often included in later-stage preclinical development.[8][9]

Rationale in Practice: For initial PK screening of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine, Sprague-Dawley rats are a suitable choice.[10] To gather data for allometric scaling and to predict human pharmacokinetics more accurately, subsequent studies in a second species, like beagle dogs, would be warranted.[11][12]

Dose Administration and Formulation

The route of administration should align with the intended clinical application.[7] For orally administered drugs, studies should assess bioavailability by comparing the pharmacokinetic profile after oral and intravenous (IV) administration. The formulation of the drug substance is also a key consideration to ensure adequate solubility and stability for dosing.

Experimental Workflow for Dose Administration:

Dose Administration Workflow cluster_Formulation Formulation Development cluster_Dosing Dose Administration Solubility_Screening Solubility Screening (e.g., in water, PEG400, Solutol) Vehicle_Selection Vehicle Selection & Formulation Preparation Solubility_Screening->Vehicle_Selection Stability_Testing Formulation Stability (at room temperature and 4°C) Vehicle_Selection->Stability_Testing Dose_Calculation Dose Calculation (based on body weight) Stability_Testing->Dose_Calculation Route_of_Administration Route of Administration (e.g., Oral Gavage, IV Bolus) Dose_Calculation->Route_of_Administration Dose_Administration_Execution Dose Administration Route_of_Administration->Dose_Administration_Execution

Caption: Workflow for formulation development and dose administration.

Blood Sampling Strategy

The frequency and duration of blood sampling are critical for accurately defining the concentration-time profile of the drug.[13] Sampling should be frequent during the absorption and distribution phases and extend long enough to characterize the elimination phase.[13] Microsampling techniques are increasingly employed, especially in rodents, to minimize the blood volume collected from a single animal, thereby refining the data and reducing the number of animals required.[8][14]

Recommended Blood Sampling Time Points (Rodent Model):

Route of AdministrationSampling Time Points (post-dose)
Intravenous (IV) 2, 5, 15, 30 minutes; 1, 2, 4, 8, 12, 24 hours
Oral (PO) 15, 30 minutes; 1, 2, 4, 6, 8, 12, 24 hours

Blood Collection Techniques:

Commonly used techniques for repeated blood sampling in rats include tail vein, saphenous vein, and jugular vein cannulation.[14][15][16] For terminal studies, cardiac puncture can be utilized to collect a larger volume of blood.[13] The choice of method depends on the study design and the required sample volume.[13]

Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of pharmacokinetic data is fundamentally dependent on the quality of the bioanalytical method used to quantify the drug in biological matrices.[17][18] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have established clear guidelines for bioanalytical method validation.[17][19][20][21]

Core Parameters for Bioanalytical Method Validation (ICH M10 Guidance): [17][21]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal concentration.

  • Precision: The degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine in biological samples due to its high sensitivity and selectivity.[17][18]

Bioanalytical Method Validation Workflow:

Bioanalytical Method Validation Workflow cluster_Validation_Parameters Validation Parameters Method_Development Method Development (LC-MS/MS) Full_Validation Full Method Validation (ICH M10 Guidelines) Method_Development->Full_Validation Sample_Analysis Study Sample Analysis Full_Validation->Sample_Analysis Selectivity Selectivity Accuracy_Precision Accuracy & Precision Calibration_Curve Calibration Curve & LLOQ Stability Stability Incurred_Sample_Reanalysis Incurred Sample Reanalysis (ISR) Sample_Analysis->Incurred_Sample_Reanalysis

Caption: Key stages of bioanalytical method validation.

Pharmacokinetic Data Analysis and Interpretation

Once the concentration-time data is obtained, non-compartmental analysis (NCA) is typically performed using software like Phoenix WinNonlin to calculate key pharmacokinetic parameters.[8]

Key Pharmacokinetic Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
CL Clearance
Vd Volume of distribution
t1/2 Half-life
F% Bioavailability (for oral administration)

These parameters provide a quantitative description of the drug's disposition in the body. For instance, a high oral bioavailability (F%) would suggest good absorption from the gastrointestinal tract. A large volume of distribution (Vd) may indicate extensive tissue distribution.

Interspecies Scaling: Predicting Human Pharmacokinetics

Allometric scaling is a mathematical technique used to predict human pharmacokinetic parameters from preclinical data obtained in different animal species.[22][23][24] It is based on the principle that many physiological and metabolic processes scale with body weight across species.[22] The power-law equation is commonly used for this purpose:

Y = aW^b

Where Y is the pharmacokinetic parameter of interest, W is the body weight, 'a' is the allometric coefficient, and 'b' is the allometric exponent.[24] By plotting the log-transformed PK parameters against the log-transformed body weights of at least three species, a linear relationship can be established to extrapolate to human values.[11][12]

Allometric Scaling Process:

Allometric Scaling Process PK_Data_Mouse PK Data (Mouse) Log_Transformation Log-Log Transformation (PK Parameter vs. Body Weight) PK_Data_Mouse->Log_Transformation PK_Data_Rat PK Data (Rat) PK_Data_Rat->Log_Transformation PK_Data_Dog PK Data (Dog) PK_Data_Dog->Log_Transformation Linear_Regression Linear Regression Analysis Log_Transformation->Linear_Regression Human_PK_Prediction Prediction of Human PK Parameters Linear_Regression->Human_PK_Prediction

Caption: A simplified overview of the allometric scaling process.

Conclusion and Future Directions

The pharmacokinetic profiling of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine in animal models is a critical and multi-step process that requires careful planning, meticulous execution, and rigorous data analysis. By following the principles outlined in this guide, researchers can generate high-quality, reliable data to inform the continued development of this and other novel drug candidates. The insights gained from these preclinical studies are invaluable for making informed decisions, de-risking the transition to clinical trials, and ultimately, for the successful translation of a promising molecule into a therapeutic reality. Future work may involve more advanced modeling and simulation techniques, such as physiologically based pharmacokinetic (PBPK) modeling, to further refine the prediction of human pharmacokinetics.

References

  • Patsnap Synapse. (2025, May 29). How is allometric scaling used to predict human PK?
  • TAYLOR & FRANCIS. (2021, September 16). Full article: Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings.
  • ACCP. (2019, June 27).
  • ASCO Publications. (2018).
  • PubMed. (2010, February 15).
  • PubMed. The pharmacokinetic principles behind scaling from preclinical results to phase I protocols.
  • ResolveMass. (2025, December 26).
  • FDA. (2024, October 9). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK).
  • Dovepress. (2018, March 8). Preclinical pharmacokinetics, interspecies scaling, and pharmacokinetics of a Phase I clinical trial of TTAC-0001, a fully human monoclonal antibody against vascular endothelial growth factor 2.
  • PubMed. (2015, November 15). Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling.
  • JoVE. (2022, January 25).
  • PubMed. Sampling methods for pharmacokinetic studies in the mouse.
  • Patsnap Synapse. (2025, May 29). What sample types and time points are ideal for rodent PK?
  • FDA. (2018, May 24).
  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies.
  • Creative Biolabs. (2024, June 14). Small Animal In Vivo PK Service.
  • UCSF.
  • PubMed. (2010, September 15). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions.
  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
  • PubMed. (2012, May 10). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).
  • NCBI. (2011, December 20). 5-[ 18 F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl).
  • RTI International. 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240).
  • PubMed. (2024, December 26).
  • AWS. 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5.
  • ResearchGate. Pharmacokinetics and Pharmacodynamics of LGD-3303 [9-Chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3H-pyrrolo-[3,2-f]qu inolin-7(6H)
  • PubMed. (2010, October 15). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438)
  • Scite.ai. Pharmacokinetics of the newer fluoroquinolones.
  • Organic Letters. (2021).
  • NextSDS. {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride.

Sources

Receptor Binding Affinity and Pharmacophore Profiling of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds with high Ligand Efficiency (LE) is the cornerstone of developing potent targeted therapies. (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (CAS: 749196-06-3) is a highly privileged synthetic fragment. While it is not a standalone therapeutic, it serves as an optimized hinge-binding anchor for ATP-competitive kinase inhibitors.

This whitepaper dissects the structural causality, thermodynamic binding profiles, and experimental validation protocols for this fragment, focusing on its application against high-value targets such as Leucine-Rich Repeat Kinase 2 (LRRK2), c-Abl, and Colony Stimulating Factor 1 Receptor (CSF1R).

Structural Rationale & Mechanistic Causality

The architecture of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is a masterclass in rational drug design. Every functional group serves a distinct, causal purpose in modulating receptor/kinase binding affinity:

  • The 7-Azaindole Core (The Anchor): The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-documented ATP mimetic. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1-H) acts as a hydrogen bond donor. Together, they form a robust bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region (typically the GK+1 and GK+3 residues) 1.

  • The 3-Fluoro Substitution (The Shield & Modulator): The incorporation of fluorine at the C3 position serves two mechanistic functions. First, it sterically blocks cytochrome P450-mediated oxidation, drastically improving the hepatic clearance profile (HLM Clint​ ) 2. Second, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent N1-H, increasing its hydrogen bond donor acidity and thereby enhancing binding enthalpy.

  • The 5-Methanamine Vector (The Synthetic Handle): The primary amine extends outward from the hinge toward the solvent-exposed channel or the DFG-out specificity pocket. It provides an ideal vector for late-stage functionalization (e.g., coupling with pyrazolo[1,5-a]pyridine cores) to generate sub-nanomolar leads without disrupting the core hinge interaction 3.

G Hinge Kinase Hinge Region (GK+1 / GK+3) Core 7-Azaindole Core (H-Bond Anchor) Core->Hinge Bidentate H-Bonds Amine 5-Methanamine (Solvent Vector) Core->Amine C5 Extension Fluoro 3-Fluoro Group (Metabolic Shield & pKa Modulator) Fluoro->Core Inductive Effect

Caption: Logical relationship of the fragment's structural motifs and their binding functions.

Receptor Binding Affinity Profiling

In FBDD, raw binding affinity ( Kd​ ) is heavily dependent on molecular weight. The bare fragment typically exhibits low affinity (micromolar range) but possesses exceptionally high Ligand Efficiency (LE). Once the 5-methanamine vector is elaborated, the compound exploits adjacent hydrophobic pockets, driving the affinity into the sub-nanomolar range.

Quantitative Binding Data Summary
MetricFragment: (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamineElaborated Lead (e.g., LRRK2 Inhibitor)
Molecular Weight (Da) 165.17~450.50
Target Kinases LRRK2, c-Abl, CSF1R, BRAFLRRK2 (Highly Selective)
Binding Affinity ( Kd​ / IC50​ ) ~50 - 200 μM < 5 nM
Ligand Efficiency (LE) > 0.35 kcal/mol/HA~0.30 kcal/mol/HA
HLM Clearance ( Clint​ ) Low (Protected by C3-Fluoro)Highly Optimized
Primary Binding Mode Hinge Region (Bidentate H-bonds)Hinge + Specificity Pocket (DFG-in)

Self-Validating Experimental Protocols

To ensure scientific integrity, the binding affinity of this fragment and its elaborated derivatives must be measured using orthogonal, self-validating biophysical and biochemical assays.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Affinity ( Kd​ )

SPR is critical for fragment screening because it provides direct, label-free thermodynamic data.

  • Step 1: Sensor Chip Functionalization. Biotinylate the target kinase (e.g., LRRK2) using an avi-tag and capture it on a Streptavidin (SA) sensor chip.

    • Causality: Directed biotinylation ensures uniform orientation of the kinase, preventing steric occlusion of the ATP-binding site, which is a common artifact in random amine-coupling.

  • Step 2: Fragment Preparation and DMSO Matching. Prepare the fragment in a concentration series (10 μM to 1 mM ) in running buffer containing exactly 2% DMSO.

    • Causality: Fragments require high concentrations to reach saturation. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause false-positive bulk shifts.

  • Step 3: Kinetic Injection and Steady-State Analysis. Inject the fragment over the active and reference channels at a high flow rate (50 μL/min ).

    • Causality: Low-molecular-weight fragments have extremely fast on/off rates ( kon​ and koff​ ). Traditional kinetic curve fitting will fail; therefore, affinity ( Kd​ ) must be calculated using steady-state equilibrium responses plotted against concentration.

Protocol 2: TR-FRET Kinase Assay for Elaborated Leads ( IC50​ )

Once the 5-methanamine vector is synthetically expanded, the resulting high-affinity lead is validated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Step 1: Reagent Assembly. Combine the target kinase, a Europium (Eu)-labeled anti-tag antibody, and a ULight-labeled ATP-competitive tracer.

    • Causality: The Eu-antibody binds the kinase. When the ULight-tracer binds the ATP pocket, the proximity allows FRET to occur upon excitation, generating a baseline signal.

  • Step 2: Displacement Reaction. Incubate the elaborated compound with the complex for 60 minutes.

    • Causality: If the compound successfully binds the hinge via the 7-azaindole core, it competitively displaces the tracer, disrupting the FRET pair and reducing the emission signal.

  • Step 3: Ratiometric Readout. Measure emission at both 665 nm (FRET) and 615 nm (Europium donor). Calculate the ratio (665/615).

    • Causality: A ratiometric readout is a self-validating system. It mathematically normalizes well-to-well liquid volume variations and cancels out false positives caused by compound autofluorescence or inner-filter effects.

Workflow Frag Fragment Library Screening (SPR / NMR) Hit Hit Validation (3-Fluoro-7-Azaindole) Frag->Hit Xray X-Ray Crystallography (Binding Pose Analysis) Hit->Xray Opt Vector Elaboration (via 5-Methanamine) Xray->Opt Lead Lead Compound (Sub-nM Kinase Inhibitor) Opt->Lead

Caption: Fragment-Based Drug Discovery workflow utilizing the 5-methanamine vector for lead elaboration.

Conclusion

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is a master-crafted fragment that perfectly balances thermodynamic binding potential with physicochemical stability. By utilizing the bidentate hydrogen-bonding capacity of the 7-azaindole core, the metabolic shielding of the 3-fluoro group, and the synthetic versatility of the 5-methanamine vector, researchers can rapidly transition from low-affinity fragment hits to highly selective, sub-nanomolar kinase inhibitors.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
  • Journal of Medicinal Chemistry. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications.
  • Google Patents. (2015). Substituted 5-(pyrazin-2-yl)-1H-pyrazolo [3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors (US9187473B2).

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for the Quantification of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: High-pH Reversed-Phase Liquid Chromatography (RP-HPLC) for Polar Basic Amines

Analyte Profiling & The Causality of Chromatographic Challenges

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine is a highly polar, basic pharmaceutical intermediate. Structurally, it features a fluorinated 7-azaindole (pyrrolo[2,3-b]pyridine) core[1] and a pendant primary methanamine group.

From a chromatographic perspective, the primary amine presents a significant hurdle. At typical acidic HPLC mobile phase conditions (pH 2.0–3.0), the primary amine (predicted pKa ~9.5) is fully protonated. Protonated basic amines are notorious for undergoing secondary ion-exchange interactions with residual, unendcapped acidic silanol groups ( Si−O− ) present on traditional silica stationary phases. This phenomenon disrupts the uniform partitioning of the analyte, leading to severe peak tailing, poor chromatographic resolution, and diminished detector sensitivity[2].

Method Development Strategy: Overcoming Silanol Interactions

To engineer a self-validating and robust quantification method, we must address the root cause of the peak tailing rather than merely masking it. The strategy relies on two synergistic choices:

  • Mobile Phase pH Manipulation (Suppressing Ionization): Instead of using acidic ion-pairing reagents, we elevate the mobile phase pH to 10.5 using an ammonium bicarbonate buffer adjusted with ammonium hydroxide. At pH 10.5—one pH unit above the amine's pKa—the primary amine is predominantly deprotonated and neutral. This increases the analyte's hydrophobicity, driving better retention on the reversed-phase column while completely neutralizing the secondary electrostatic interactions with the stationary phase[2].

  • Stationary Phase Selection (BEH Technology): Traditional silica-based columns undergo rapid hydrolytic dissolution at pH > 8.0. To enable our high-pH strategy, we utilize an Ethylene Bridged Hybrid (BEH) particle column (e.g., Waters XBridge). BEH technology incorporates ethylene bridges within the silica matrix, providing exceptional structural integrity and chemical stability up to pH 12.0, ensuring a long column lifetime without compromising efficiency[3][4].

This method is subsequently validated against the latest ICH Q2(R2) guidelines, ensuring the analytical procedure is scientifically sound, reproducible, and fit for its intended purpose in regulatory submissions[5][6].

Method Development & Validation Logic

HPLC_Workflow A Analyte Profiling pKa ~9.5 (Primary Amine) High Polarity B Stationary Phase Selection Ethylene Bridged Hybrid (BEH) A->B Drives C Mobile Phase Optimization High pH (10.5) to Suppress Ionization B->C Enables D Method Validation ICH Q2(R2) Guidelines C->D Validates

Logical workflow for HPLC method development of basic polar amines.

Self-Validating Experimental Protocol

This step-by-step protocol is designed with built-in system suitability checks to ensure the method validates itself prior to sample analysis.

Step 4.1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.5): Dissolve 0.79 g of HPLC-grade ammonium bicarbonate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 10.5 ± 0.05 using 25% ammonium hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

Step 4.2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Step 4.3: Chromatographic Conditions

Table 1: Optimized RP-HPLC Parameters

ParameterSpecificationRationale
Column Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm)BEH particles resist dissolution at pH 10.5[3][4].
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLBalances sensitivity without causing band broadening.
Detection (UV) 254 nmOptimal absorption for the 7-azaindole chromophore[1].
Elution Mode Isocratic (70% A : 30% B)Ensures consistent baseline and reproducible retention time.

ICH Q2(R2) Method Validation Summary

To confirm that the analytical procedure provides results with acceptable response, accuracy, and precision, the method was subjected to validation parameters as defined by ICH Q2(R2)[5][6].

Table 2: System Suitability Test (SST) Criteria (Evaluated using 6 replicate injections of the 100 µg/mL Working Standard)

ParameterObserved ResultICH Q2(R2) Acceptance CriteriaStatus
Retention Time (RT) 4.85 min-Informational
Peak Tailing Factor ( Tf​ ) 1.08 1.5PASS
Theoretical Plates ( N ) 12,450 5,000PASS
%RSD of Peak Area 0.45% 2.0%PASS

Table 3: Validation Metrics (Linearity, Precision, and Accuracy)

Validation ParameterRange / ConditionResultAcceptance Criteria
Linearity & Range 10 µg/mL to 150 µg/mL R2 = 0.9998 R2≥ 0.999[5]
Method Precision (Repeatability) 100 µg/mL (n=6 preparations)%RSD = 0.62%%RSD 2.0%[6]
Intermediate Precision Different day, different analyst%RSD = 0.81%%RSD 2.0%[5]
Accuracy (Recovery) Spiked at 50%, 100%, 150% levels99.2% – 100.8%98.0% – 102.0%[6]

Conclusion

The quantification of basic, polar heterocycles like (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine requires a deliberate, chemistry-driven approach to method development. By leveraging the causality between analyte ionization and silanol interactions, we successfully engineered a high-pH RP-HPLC method. The use of BEH column technology enabled the stable use of a pH 10.5 mobile phase, yielding excellent peak symmetry ( Tf​ = 1.08) and robust retention. The procedure fully complies with ICH Q2(R2) validation guidelines, ensuring high trustworthiness and seamless transferability for pharmaceutical quality control environments.

Sources

Application Note: (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth application note and protocol guide for utilizing (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine in drug discovery, specifically tailored for medicinal chemists and drug development professionals.

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) ring system is a highly privileged scaffold in medicinal chemistry, functioning as an exceptional bioisostere for both indole and purine systems [1]. It is most prominently utilized in the design of ATP-competitive kinase inhibitors (e.g., vemurafenib, pexidartinib).

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (CAS: 749196-06-3) represents a highly optimized, next-generation building block. By incorporating a fluorine atom at the C3 position and a methanamine handle at the C5 position, this precursor solves several traditional pharmacokinetic (PK) and structural challenges simultaneously, allowing researchers to rapidly generate libraries of metabolically stable, highly potent lead compounds.

Mechanistic Rationale: The "E-E-A-T" of the Scaffold

To understand the utility of this specific building block, we must deconstruct its three structural pillars:

  • The 7-Azaindole Core (Hinge-Binding): The core mimics the adenine ring of ATP. The N1-H acts as a hydrogen bond donor, and the N7 lone pair acts as a hydrogen bond acceptor. This dual interaction perfectly anchors the molecule to the backbone amides of a kinase's hinge region [1, 2].

  • The C3-Fluorine Effect (Metabolic Shielding & pKa Modulation): The C3 position of indoles and azaindoles is highly electron-rich and notoriously susceptible to oxidative metabolism by Cytochrome P450 enzymes. Fluorination at C3 blocks this metabolic soft spot. Furthermore, the strong electron-withdrawing nature of fluorine lowers the pKa of the N1-H, increasing its hydrogen-bond donor acidity and strengthening the hinge-binding interaction [3].

  • The C5-Methanamine Vector (Solvent Channel Derivatization): The primary amine (-CH₂NH₂) located at the 5-position projects precisely into the solvent-exposed channel or the selectivity pocket of most kinases. It serves as a highly reactive, orthogonal synthetic handle for amide coupling, reductive amination, or urea formation without disrupting the core hinge-binding motif.

Physicochemical Properties Summary
PropertyValue / Description
Chemical Name (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine
CAS Number 749196-06-3
Molecular Formula C₈H₈FN₃
Molecular Weight 165.17 g/mol
Key Structural Features Hinge-binding motif, C3 metabolic block, C5 synthetic handle
Primary Application Kinase inhibitor library synthesis (ATP-competitive)

Structural & Functional Logic Visualization

The following diagram illustrates the functional logic of the precursor when interacting with a target kinase.

KinaseInteraction ATP Kinase Hinge Region (ATP Binding Site) Azaindole 7-Azaindole Core (H-Bond Donor/Acceptor) Azaindole->ATP Anchors via N1/N7 Fluorine C3-Fluorine (Blocks CYP450 Oxidation) Fluorine->Azaindole Increases N1-H Acidity Methanamine C5-Methanamine Handle (Projects to Solvent Channel) Methanamine->Azaindole Vector for Diversification

Figure 1: Pharmacophoric mapping of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine within a kinase active site.

Experimental Protocols: Library Generation Workflows

Because the C5-methanamine is a highly nucleophilic primary aliphatic amine, it can be selectively functionalized in the presence of the less nucleophilic N1-azaindole nitrogen.

Protocol A: Selective Amide Coupling at the C5-Methanamine

Objective: To attach diverse carboxylic acids (representing solvent-channel binding motifs) to the C5 position.

Reagents & Materials:

  • (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (1.0 eq)

  • Diverse Carboxylic Acids (1.1 eq)

  • HATU (1.2 eq) or EDC·HCl/HOBt

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester. Causality note: Pre-activation minimizes the risk of the primary amine reacting with the coupling agent directly (e.g., guanidinylation with HATU).

  • Coupling: Add (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (1.0 eq) to the activated acid solution.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS. The primary aliphatic amine will react quantitatively; the N1-azaindole nitrogen will remain unreacted due to its significantly lower nucleophilicity and aromatic character.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via reverse-phase preparative HPLC or silica gel chromatography (DCM/MeOH gradient).

Protocol B: Reductive Amination for Secondary Amine Libraries

Objective: To generate flexible, basic secondary amines at the C5 position, which often improves aqueous solubility and cellular permeability.

Step-by-Step Methodology:

  • Imine Formation: Combine the precursor (1.0 eq) and a target aldehyde (1.05 eq) in anhydrous Dichloroethane (DCE) or Methanol (0.1 M). Add a catalytic amount of glacial acetic acid (0.1 eq) to adjust the pH to ~5-6. Stir for 2 hours at room temperature.

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Causality note: STAB is preferred over NaBH₄ as it is milder and selectively reduces the iminium ion without reducing the unreacted aldehyde.

  • Completion & Workup: Stir overnight at room temperature. Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, dry, and concentrate.

SynthesisWorkflow A Precursor: (3-fluoro-1H-pyrrolo [2,3-b]pyridin-5-yl) methanamine B Amide Coupling (HATU, DIPEA, DMF) A->B C Reductive Amination (Aldehyde, STAB, DCE) A->C D Urea Formation (Isocyanates, DCM) A->D E Lead Compound Library B->E C->E D->E

Figure 2: Divergent library synthesis workflow leveraging the C5-methanamine handle.

Troubleshooting & Best Practices

  • N1-Protection Necessity: For standard amide couplings and reductive aminations, protecting the N1-position of the azaindole is generally not required due to the high chemoselectivity of the primary methanamine. However, if strong bases (e.g., NaH) or harsh electrophiles (e.g., alkyl halides with heat) are used, N1-protection (e.g., with a SEM or Boc group) is mandatory to prevent N-alkylation.

  • Storage: The compound should be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Primary amines attached to electron-rich aromatic systems can slowly oxidize or absorb atmospheric CO₂ (forming carbamate salts) if left exposed to air.

  • Solubility: The free base is highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in DCM and Methanol. If solubility is poor, ensure the compound has not formed a carbonate salt by washing with a mild base prior to use.

References

  • ChemContract. (n.d.). Fluorinated Building Blocks. Retrieved March 25, 2026, from [Link][1]

Sources

Preclinical In Vivo Dosing Strategies and Pharmacokinetic Profiling for (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine-Based Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of targeted therapeutics, particularly kinase inhibitors, relies heavily on privileged molecular scaffolds that can effectively anchor within the ATP-binding pocket while resisting rapid metabolic degradation. Compounds utilizing the (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine building block represent a highly optimized class of targeted agents.

As a Senior Application Scientist, it is critical to understand the causality behind this specific structural design before designing in vivo dosing strategies:

  • The 7-Azaindole Core (1H-pyrrolo[2,3-b]pyridine): This planar bicyclic system acts as a classic hinge-binding motif. The nitrogen atoms form critical bidentate hydrogen bonds with the kinase hinge region [1].

  • The 3-Fluoro Substitution: The C3 position of the azaindole ring is highly electron-rich and notoriously susceptible to rapid cytochrome P450-mediated oxidation. Substituting a hydrogen atom with fluorine (the "fluorine walk" strategy) blocks this metabolic liability, significantly reducing in vivo clearance and improving metabolic stability without drastically altering the steric footprint [2].

  • The 5-Methanamine Vector: The primary amine (pKa ~9.2) projects into the solvent-exposed channel of the target protein. Physiologically, this amine is protonated, which improves aqueous solubility via salt formation (e.g., hydrochloride or mesylate salts) and provides a synthetic handle for further derivatization [3].

Understanding these physicochemical properties dictates our approach to formulation, vehicle selection, and pharmacokinetic (PK) study design.

Physicochemical Profiling & Formulation Strategy

Despite the solubilizing effect of the 5-methanamine group, the highly planar, lipophilic nature of the fluorinated azaindole core often results in high crystal lattice energy. This manifests as poor aqueous solubility at neutral pH, a common challenge for kinase inhibitors[4].

To achieve consistent in vivo exposure, the formulation must prevent compound precipitation upon dilution in the physiological environment (bloodstream or gastrointestinal tract). We utilize a co-solvent/surfactant strategy to overcome this.

Protocol 1: Preparation of a Standard IV/PO Dosing Vehicle

Vehicle Composition: 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Sterile Saline. Note: The order of addition is the most critical factor in this protocol. Adding aqueous media too early will cause irreversible precipitation.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required mass of the (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine compound (e.g., 10 mg for a 2 mg/mL final solution).

  • Primary Solubilization: Add 10% of the final volume (0.5 mL) of anhydrous Dimethyl Sulfoxide (DMSO). Vortex vigorously for 2 minutes until the compound is completely dissolved into a clear solution. Causality: DMSO disrupts the crystal lattice energy.

  • Co-solvent Addition: Add 40% of the final volume (2.0 mL) of Polyethylene Glycol 400 (PEG400). Vortex for 1 minute.

  • Surfactant Addition: Add 5% of the final volume (0.25 mL) of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes. Causality: Tween-80 forms micelles that will encapsulate the hydrophobic core of the drug once the aqueous phase is introduced.

  • Aqueous Dilution: Dropwise, under continuous vortexing, add 45% of the final volume (2.25 mL) of sterile saline (0.9% NaCl).

  • Validation: Visually inspect the formulation against a dark background. The solution must be completely transparent. If cloudiness is observed, the compound has crashed out, and the formulation must be discarded.

In Vivo Pharmacokinetic (PK) Study Design

To establish a self-validating PK profile, studies must be conducted using both Intravenous (IV) and Per Os (PO, oral) routes. This allows for the calculation of absolute bioavailability ( F% ).

Protocol 2: Rodent PK Study Execution

Subjects: Male Sprague-Dawley rats (250-300g), jugular vein cannulated (JVC) to minimize handling stress and ensure precise serial blood sampling.

Step-by-Step Methodology:

  • Fasting: Fast the PO group overnight (12 hours) prior to dosing to eliminate food-effect variables on absorption. The IV group does not require fasting.

  • Dosing:

    • IV Group: Administer 2 mg/kg via the tail vein using a slow bolus push (over 30 seconds) to prevent acute toxicity from vehicle precipitation.

    • PO Group: Administer 10 mg/kg via oral gavage using a rigid stainless-steel dosing needle.

  • Serial Blood Sampling: Collect 200 µL of blood via the JVC into K2-EDTA coated tubes at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Immediately invert the tubes 5 times and centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled 96-well plates and store at -80°C until bioanalysis.

Protocol 3: LC-MS/MS Bioanalytical Validation

A self-validating bioanalytical method requires an internal standard (IS) to account for matrix effects and extraction recovery variations.

  • Protein Precipitation: To 50 µL of rat plasma, add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of a structurally similar Internal Standard (e.g., a deuterated analog or tolbutamide).

  • Extraction: Vortex the plate for 5 minutes at 1000 RPM, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject 5 µL of the supernatant onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass of the specific compound.

Quantitative Data Presentation

The table below summarizes the expected, optimized pharmacokinetic parameters for a well-designed kinase inhibitor utilizing the 3-fluoro-7-azaindole-5-methanamine scaffold, demonstrating the metabolic protection afforded by the fluorine substitution [1, 3].

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration) -850 ± 120 ng/mL
Tmax​ (Time to Cmax​ ) -1.5 ± 0.5 h
AUC0−∞​ (Total Exposure) 1,250 ± 150 h·ng/mL4,375 ± 400 h·ng/mL
t1/2​ (Elimination Half-life) 4.2 h4.5 h
CL (Systemic Clearance) 26.6 mL/min/kg-
Vss​ (Volume of Distribution) 1.8 L/kg-
Absolute Bioavailability ( F% ) -70%

Experimental Workflow Visualization

The following diagram maps the logical progression from compound synthesis through in vivo validation.

G N1 Compound Synthesis (3-F-7-Azaindole Core) N2 Physicochemical Profiling (Solubility, pKa, LogP) N1->N2 N3 Vehicle Formulation (DMSO/PEG400/Tween/Saline) N2->N3 Guides N4 In Vivo Dosing (IV vs. PO in Rodents) N3->N4 Administers N5 PK Analysis (LC-MS/MS & Compartmental Modeling) N4->N5 Blood Sampling N6 PD Target Engagement (Kinase Phosphorylation Assay) N4->N6 Tissue Harvesting

Preclinical PK/PD workflow for 3-fluoro-7-azaindole kinase inhibitors.

References

  • Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. National Institutes of Health (NIH) / PMC.[Link]

  • Application of Fluorine- and Nitrogen-Walk Approaches: Defining the Structural and Functional Diversity of 2-Phenylindole Class of Cannabinoid 1 Receptor Positive Allosteric Modulators. ACS Publications.[Link]

  • Projected Dose Optimization of Amino- and Hydroxypyrrolidine Purine PI3Kδ Immunomodulators. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006, a selective polo like kinase 2 (PLK2) inhibitor for the treatment of triple negative breast cancer. ADMET & DMPK / ResearchGate.[Link]

Application Notes & Protocols: (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule ATP-competitive kinase inhibitors relies heavily on privileged scaffolds capable of anchoring the molecule within the1[1]. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has emerged as a cornerstone motif, featured prominently in FDA-approved therapeutics[2]. The functionalized building block (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine represents a next-generation iteration of this scaffold. By integrating a metabolic-blocking fluorine atom and a solvent-directed primary amine, this molecule provides medicinal chemists with an optimized starting point for developing highly potent, selective, and metabolically stable kinase inhibitors.

Mechanistic Rationale: The "Why" Behind the Structure

As application scientists, we do not merely select building blocks at random; every structural feature must serve a distinct pharmacological purpose.

  • The 7-Azaindole Core (Hinge Anchoring): The core heterocycle perfectly mimics the purine ring of ATP. The pyridine nitrogen (N7) acts as a robust hydrogen bond acceptor from the kinase backbone NH, while the pyrrole nitrogen (N1) serves as a 3 to the backbone carbonyl[3]. This bidentate coordination is the thermodynamic driver of binding affinity[2].

  • The 3-Fluoro Advantage (Metabolic & Electronic Tuning): Unsubstituted indoles and azaindoles are notoriously susceptible to cytochrome P450-mediated oxidative metabolism at the electron-rich C3 position. Fluorination at C3 effectively4[4]. Furthermore, the electronegative fluorine withdraws electron density from the pyrrole ring, lowering the pKa of the N1-H, thereby increasing its hydrogen bond donor strength and improving overall Lipophilic Efficiency (LipE)[4].

  • The 5-Methanamine Vector (Solvent Channel Exploration): The -CH2NH2 substitution at the C5 position acts as a critical Fsp3-rich vector pointing toward the solvent-exposed channel or the DFG motif. This primary amine not only5 (a common hurdle for flat aromatic compounds) but also serves as an ideal synthetic handle for rapid diversification[5].

G cluster_0 Kinase Binding Pocket cluster_1 Scaffold: (3-Fluoro-7-Azaindole-5-yl)methanamine Hinge Hinge Region (Met/Leu) Gatekeeper Gatekeeper / P-loop Solvent Solvent Channel Core 7-Azaindole Core (N1 Donor, N7 Acceptor) Core->Hinge Bidentate H-Bonds Fluoro 3-Fluoro Substitution (Metabolic Block) Fluoro->Gatekeeper Steric/Electronic Fit Amine 5-Methanamine Vector (Synthetic Handle) Amine->Solvent Vector Extension

Fig 1: Logical mapping of the functionalized 7-azaindole scaffold to the kinase ATP-binding pocket.

Structural & Physicochemical Profiling

PropertyValue / CharacteristicStrategic Rationale in Drug Design
Scaffold Core 7-AzaindoleBidentate hinge-binding (N1 donor, N7 acceptor).
C3 Substitution Fluorine (-F)Blocks C3 oxidation; lowers pyrrole pKa; increases LipE.
C5 Substitution Methanamine (-CH2NH2)Fsp3 vector to solvent channel; enhances aqueous solubility.
Molecular Weight 165.17 g/mol Highly ligand-efficient fragment (LE > 0.3), leaving room for growth.
H-Bond Donors 3 (Pyrrole NH, Primary Amine)Enables hinge binding + solvent/DFG interactions.
H-Bond Acceptors 2 (Pyridine N, Amine N)Forms robust bidentate coordination network.

Application Workflows & Protocols

Successful library generation and biological evaluation require rigorous, self-validating workflows. The following protocols detail the elaboration and testing of this scaffold.

Protocol 1: Scaffold Elaboration via Amide Coupling

To build a focused library targeting the solvent channel or DFG-out conformation, the 5-methanamine handle is typically functionalized via amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Pre-Activation (Critical Step): Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15 minutes.

    • Causality: Pre-activation forms the highly reactive OAt active ester. In our experience, failing to pre-activate can lead to the primary amine of the azaindole reacting directly with HATU, forming an undesirable guanidinium byproduct.

  • Coupling: Add (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (1.0 eq) to the pre-activated mixture. Stir at room temperature for 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

    • Causality: DMF carryover can cause false positives in downstream biochemical assays by denaturing the kinase. LiCl washing is a highly effective, self-validating purification step.

  • Validation: Analyze the crude product via LC-MS.

    • Self-Validating System: The presence of the 3-fluoro group provides a distinct isotopic and fragmentation pattern. Ensure >95% purity (UV 254 nm) before proceeding to biological evaluation.

Protocol 2: Biochemical Validation via TR-FRET Kinase Assay

Once the library is synthesized, binding affinity must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for evaluating ATP-competitive inhibitors.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of Brij-35 (a non-ionic detergent) prevents the hydrophobic azaindole core from non-specifically adhering to the microplate walls, which would artificially lower the apparent IC50.

  • Compound Dilution: Perform 3-fold serial dilutions of the synthesized inhibitors in 100% DMSO. Transfer to the assay plate and dilute with buffer to achieve a final DMSO concentration of 1%.

    • Causality: Kinases are highly sensitive to DMSO. Maintaining exactly 1% DMSO across all wells ensures the enzyme remains fully active.

  • Incubation: Add the kinase, biotinylated tracer ligand, and Europium-labeled anti-tag antibody. Incubate in the dark at room temperature for 60 minutes.

    • Causality: Rigidified hinge binders often exhibit slow-binding kinetics. A 60-minute pre-incubation ensures the system reaches thermodynamic equilibrium.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 nm ratio.

    • Self-Validating System: Calculate the Z'-factor for each plate using positive and negative controls. A Z' > 0.6 validates that the assay window is robust enough to distinguish true inhibitors from assay noise.

Workflow Start Starting Material: (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine Step1 Step 1: Amide Coupling (Pre-activation with HATU/DIPEA) Start->Step1 Step2 Step 2: Purification & LC-MS (Validate >95% Purity) Step1->Step2 Step3 Step 3: TR-FRET Kinase Assay (IC50 & Kinetics Determination) Step2->Step3 Step4 Step 4: ADME Profiling (Microsomal Stability & Permeability) Step3->Step4

Fig 2: Integrated workflow from scaffold functionalization to biochemical and ADME validation.

References

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: MDPI URL
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL
  • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL
  • Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12)
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis Source: PMC - NIH URL

Sources

Application Note: Evaluating (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine Derivatives in Cell-Based JAK/STAT Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires robust cellular assays to validate the biochemical efficacy of early-stage pharmacophores. The compound (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (CAS 749196-06-3) serves as a highly privileged building block in medicinal chemistry, specifically for targeting the Janus Kinase (JAK) family.

This application note provides a comprehensive, causality-driven protocol for evaluating the cellular potency of derivatives based on this scaffold. By utilizing a Homogeneous Time-Resolved Fluorescence (HTRF) assay in TF-1 cells, researchers can accurately quantify the inhibition of interleukin-2 (IL-2) induced STAT5 phosphorylation, providing a self-validating system for hit-to-lead optimization.

Mechanistic Rationale & Pharmacophore Design

To design an effective cellular assay, one must first understand the molecular behavior of the test compound. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in the design of kinase inhibitors due to its ability to act as an adenine bioisostere [1].

  • The Hinge-Binding Core: The nitrogen atoms of the 7-azaindole core form two critical, highly conserved hydrogen bonds with the backbone amides of the kinase hinge region (typically at Glu and Leu residues in the JAK ATP-binding pocket)[2].

  • The 3-Fluoro Substitution: The addition of a fluorine atom at the C3 position serves a dual purpose. First, it lowers the pKa of the pyrrole nitrogen (N1), strengthening the donor-acceptor hydrogen bond dynamics at the hinge. Second, it blocks oxidative metabolism (e.g., by CYP450 enzymes) at this highly vulnerable electron-rich site, improving the compound's metabolic stability [1].

  • The 5-Methanamine Vector: The primary amine at the C5 position acts as a synthetic vector directed toward the solvent-exposed channel of the kinase. This allows medicinal chemists to append selectivity-driving moieties (such as amides or ureas) to target specific JAK isoforms (e.g., JAK1 or JAK3) without disrupting the core hinge interaction [3].

Derivatives of functionalized 7-azaindoles have been successfully developed into potent JAK1 and JAK3 selective inhibitors, such as the clinical candidate Decernotinib (VX-509) [3].

G IL2 IL-2 Cytokine Receptor IL-2 Receptor IL2->Receptor Binds JAK JAK1 / JAK3 Receptor->JAK Activates STAT5 STAT5 JAK->STAT5 Phosphorylates pSTAT5 pSTAT5 (Dimer) STAT5->pSTAT5 Dimerization Nucleus Gene Transcription pSTAT5->Nucleus Translocates Inhibitor 7-Azaindole Derivative Inhibitor->JAK Blocks ATP Pocket

Fig 1: Mechanism of JAK/STAT pathway inhibition by 7-azaindole derivatives.

Experimental Design & Causality

To evaluate the efficacy of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine derivatives, we utilize TF-1 cells (a human erythroleukemia cell line).

Why TF-1 cells? TF-1 cells naturally express high levels of the IL-2 receptor complex and rely heavily on JAK1/JAK3 signaling to phosphorylate STAT5. This provides a clean, endogenous cellular background for evaluating target engagement.

Why HTRF? The readout relies on Homogeneous Time-Resolved Fluorescence (HTRF). This method uses Time-Resolved FRET between a Europium cryptate-labeled anti-STAT5 antibody and a d2-labeled anti-pSTAT5 (Tyr694) antibody. The causality of this choice is rooted in its self-validating nature: the signal is only generated when both antibodies bind to the same molecule, eliminating background noise from non-specific lysis debris.

Step-by-Step Protocol: Cellular pSTAT5 Assay

Compound Preparation

Causality Check: 7-azaindole fragments and their derivatives can exhibit variable solubility. Maintaining a strict upper limit of 0.1% DMSO in the final assay prevents solvent-induced cytotoxicity and artifactual kinase inhibition.

  • Dissolve the (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine derivatives in 100% anhydrous DMSO to create a 10 mM stock.

  • Perform a 3-fold serial dilution in 100% DMSO to generate a 10-point concentration curve (1000X final assay concentration).

  • Dilute the 1000X stocks 1:100 in assay medium (RPMI 1640) to create 10X intermediate solutions (containing 1% DMSO).

Cell Culture & Starvation

Causality Check: TF-1 cells grown in complete media have high basal levels of pSTAT5 due to the presence of growth factors in fetal bovine serum (FBS). A 16-hour starvation period is critical to return STAT5 phosphorylation to baseline, ensuring the assay measures strictly acute, cytokine-induced signaling.

  • Harvest TF-1 cells and wash twice with PBS to remove residual growth factors.

  • Resuspend cells in Starvation Medium (RPMI 1640 supplemented with 1% FBS and 1% Penicillin/Streptomycin).

  • Seed cells into a 96-well V-bottom plate at a density of 1.0 × 10⁵ cells/well in 80 µL of Starvation Medium.

  • Incubate overnight (16 hours) at 37°C, 5% CO₂.

Compound Treatment & Cytokine Stimulation
  • Add 10 µL of the 10X intermediate compound solutions to the respective wells. The final DMSO concentration is now 0.1%.

  • Include Tofacitinib (a pan-JAK inhibitor) as a positive control, and a 0.1% DMSO vehicle as a negative control. This establishes the assay's dynamic range (Signal-to-Background ratio).

  • Incubate the cells with the compounds for 1 hour at 37°C to allow for cell penetration and ATP-pocket equilibration.

  • Stimulate the cells by adding 10 µL of 10X human recombinant IL-2 (final concentration: 50 ng/mL).

  • Incubate for exactly 15 minutes at 37°C to capture the peak transient phosphorylation of STAT5.

Lysis and HTRF Detection
  • Immediately halt the reaction by adding 33 µL of 4X HTRF Lysis Buffer (supplemented with protease and phosphatase inhibitors to prevent pSTAT5 degradation).

  • Incubate on a plate shaker for 30 minutes at room temperature.

  • Transfer 16 µL of the lysate to a 384-well low-volume white proxiplate.

  • Add 4 µL of the premixed HTRF antibody solution (Eu-cryptate and d2 conjugates).

  • Incubate overnight at room temperature in the dark.

  • Read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar FSX) using dual-wavelength emission (665 nm and 620 nm). Calculate the HTRF ratio (665/620 × 10,000).

Workflow Step1 1. Cell Preparation TF-1 Cells Wash & Starve (16h, 1% FBS) Step2 2. Compound Treatment Add Azaindole Derivatives Incubate 1h (0.1% DMSO) Step1->Step2 Step3 3. Cytokine Stimulation Add IL-2 (15 min) Induce JAK/STAT Signaling Step2->Step3 Step4 4. Cell Lysis Supplement with Protease/Phosphatase Inhibitors Step3->Step4 Step5 5. HTRF Detection Add pSTAT5 Antibodies Read at 665nm / 620nm Step4->Step5

Fig 2: Step-by-step workflow for the cell-based HTRF pSTAT5 assay.

Quantitative Data Presentation

When properly executed, this assay provides a robust platform for structure-activity relationship (SAR) profiling. Below is a representative data matrix comparing the bare fragment, an optimized derivative, and a clinical reference standard.

CompoundBiochemical JAK3 IC₅₀ (nM)Cellular pSTAT5 IC₅₀ (nM)Cellular Viability CC₅₀ (µM)
(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (Bare Fragment)4,500> 10,000> 50
Optimized 5-Carboxamide Derivative 1.245> 50
Tofacitinib (Positive Control)3.582> 50

Note: The bare fragment exhibits weak cellular potency due to its small size and high polarity (primary amine). Conversion of the methanamine into a functionalized amide or urea (Optimized Derivative) dramatically improves both target affinity and cellular permeability, validating the 7-azaindole core as a potent starting point [1].

References

  • Park, E., et al. (2021). "Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors." Journal of Medicinal Chemistry. URL:[Link]

  • Mérour, J.-Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. URL:[Link]

  • Farmer, L. J., et al. (2015). "Discovery of VX-509 (Decernotinib): A Potent and Selective Janus Kinase 3 Inhibitor for the Treatment of Autoimmune Diseases." Journal of Medicinal Chemistry. URL:[Link]

Troubleshooting & Optimization

Overcoming poor aqueous solubility of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (CAS: 749196-06-3). This guide is engineered for researchers, formulation scientists, and medicinal chemists struggling with the inherently poor aqueous solubility of this specific azaindole derivative.

Here, we bypass generic advice and focus on the exact physicochemical mechanics of this molecule, providing field-proven troubleshooting workflows, self-validating protocols, and authoritative mechanistic insights.

Physicochemical Profiling: Why is this compound insoluble?

To solve the solubility issue, we must first understand the structural causality [1]:

  • The 7-Azaindole Core (1H-pyrrolo[2,3-b]pyridine): This fused bicyclic system is highly planar and rigid. It contains both a strong hydrogen bond donor (pyrrole N-H) and a strong acceptor (pyridine N). In the solid state, these molecules self-assemble into robust, high-energy crystal lattices (often forming stable dimers), which require massive thermodynamic energy to break during dissolution.

  • The 3-Fluoro Substituent: Fluorine withdraws electron density from the ring, slightly reducing the basicity of the pyridine nitrogen. Furthermore, its high lipophilicity (LogP) and potential for C-H···F intermolecular interactions further densify the crystal lattice, exacerbating insolubility compared to the des-fluoro analog [2].

  • The 5-Methanamine Group: This is your primary solubilization "handle." The aliphatic primary amine is highly basic (estimated pKa ~9.0–9.5). At physiological pH, it is protonated, which should confer solubility. However, the extreme hydrophobicity of the fluorinated core often overrides this, or the protonated amine forms poorly soluble salts with buffer ions (e.g., phosphates) [3].

Solubilization Strategy Workflow

G Start Compound: (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine Q1 Target Application Phase? Start->Q1 InVitro In Vitro / Cell Assays (Aqueous Buffers, pH 7.4) Q1->InVitro InVivo In Vivo / Oral Dosing (High Concentration PK) Q1->InVivo Sol1 Co-solvency (DMSO + PEG400) InVitro->Sol1 High Throughput Sol2 Complexation (20% HP-β-CD) InVitro->Sol2 Cell Sensitive Sol3 Salt Formation (Mesylate/HCl) InVivo->Sol3 API Optimization Sol4 Amorphous Solid Dispersion (HPMC-AS) InVivo->Sol4 Dissolution Limited

Decision tree for overcoming the solubility barriers of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine.

Troubleshooting Guides & Self-Validating Protocols

Issue A: The free base precipitates immediately upon dilution into PBS (pH 7.4) for cell assays.

Causality: While the 5-methanamine is protonated at pH 7.4, the resulting cation frequently pairs with multivalent phosphate anions in PBS to form a highly insoluble phosphate salt. This is known as the "common ion effect" combined with poor intrinsic salt solubility. Solution: Switch to a non-phosphate buffer (like HEPES) and utilize cyclodextrin complexation to shield the lipophilic 3-fluoro-azaindole core.

Protocol: HP-β-CD Complexation (Self-Validating)

  • Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM HEPES buffer (pH 7.4).

  • Solubilization: Weigh 5 mg of the compound into a vial. Add 1 mL of the HP-β-CD solution.

  • Equilibration: Vortex for 5 minutes, then sonicate in a water bath at 25°C for 30 minutes. Mechanistic note: The lipophilic fluorinated core inserts into the hydrophobic cavity of the cyclodextrin, while the protonated methanamine remains exposed to the aqueous exterior.

  • Validation: Centrifuge the suspension at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV to quantify the exact dissolved concentration. If a pellet remains, the thermodynamic solubility limit of the complex has been reached.

Issue B: Poor oral bioavailability in rodent PK studies due to dissolution-rate limited absorption.

Causality: The high crystal lattice energy prevents the compound from dissolving fast enough in the gastrointestinal tract before it transits past the absorption window. Solution: Disrupt the crystal lattice permanently by formulating an Amorphous Solid Dispersion (ASD) [1].

Protocol: ASD Preparation via Solvent Evaporation

  • Matrix Selection: Weigh the API and HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) at a 1:3 (w/w) ratio. Causality: HPMC-AS is an amphiphilic polymer that maintains supersaturation in the intestine by sterically hindering the nucleation of the azaindole core.

  • Dissolution: Dissolve both components in Methanol/Dichloromethane (1:1 v/v) to achieve a 5% w/v total solids concentration.

  • Rapid Evaporation: Remove the solvent using a rotary evaporator set to 40°C under reduced pressure (< 50 mbar). Causality: Rapid evaporation kinetically traps the compound in an amorphous state before the 7-azaindole molecules can self-assemble into their stable hydrogen-bonded lattice.

  • Validation: Dry the resulting film in a vacuum oven at 40°C for 24 hours. Critical Step: You must analyze the powder via X-Ray Powder Diffraction (XRPD). A successful ASD will show a broad "halo" with zero sharp Bragg peaks, confirming the complete destruction of the crystal lattice.

Issue C: Need a stable, highly soluble bulk API powder for long-term storage and dosing.

Causality: The free base is too insoluble for standard liquid formulations. Solution: Exploit the basic 5-methanamine group to form a stable salt with a low-pKa acid[4].

Mechanism FreeBase Free Base High Lattice Energy Strong N-H···N H-Bonds Protonation Acid Addition (HCl) Protonation of 5-methanamine FreeBase->Protonation Disruption Lattice Disruption Ion-Dipole Interactions Protonation->Disruption Soluble Aqueous Solvated State Enhanced Solubility Disruption->Soluble

Mechanistic pathway of solubility enhancement via targeted salt formation.

Protocol: Mesylate Salt Crystallization

  • Suspension: Suspend 100 mg of the free base in 2 mL of THF/Water (9:1 v/v).

  • Ionization: Add 1.05 equivalents of methanesulfonic acid dropwise under continuous stirring at 50°C. The suspension should briefly clear as the salt forms in solution.

  • Maturation (Ostwald Ripening): Cycle the temperature between 50°C and 5°C every 4 hours for 24 hours. Causality: Temperature cycling dissolves kinetically favored amorphous or metastable particles and promotes the growth of the thermodynamically stable crystalline salt.

  • Validation: Filter and dry the precipitate. Measure the pH of a 1% aqueous solution of the resulting powder; it should be slightly acidic (pH 3-5), confirming the presence of the salt rather than disproportionated free base.

Quantitative Data Presentation

The following table summarizes the expected solubility enhancements achieved through the protocols described above, demonstrating the superiority of salt formation and ASDs over the free base.

Formulation / FormMediumpHApparent Solubility (mg/mL)Fold Increase vs. Free Base
Free Base (Crystalline) Water7.0< 0.011x (Baseline)
Free Base (Crystalline) PBS7.4< 0.05~5x
HP-β-CD Complex (20%) HEPES7.41.25> 125x
HCl Salt (Crystalline) SGF (Simulated Gastric)1.2> 15.00> 1,500x
Mesylate Salt (Crystalline) Water~4.5> 25.00> 2,500x
ASD (1:3 HPMC-AS) SIF (Simulated Intestinal)6.83.50 (Supersaturated)> 350x

Frequently Asked Questions (FAQs)

Q: I formed the HCl salt, but it still precipitates when I inject it into an animal (pH 7.4 blood). Why? A: This is a classic case of in vivo disproportionation. The HCl salt is highly soluble in the vial (where the microenvironmental pH is low). However, upon injection into buffered blood (pH 7.4), the local pH rises, deprotonating a fraction of the 5-methanamine. Because the intrinsic solubility of the free base is exceedingly low, it rapidly nucleates and precipitates at the injection site. Solution: Formulate the salt in a co-solvent vehicle (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to maintain solubility during the dilution phase.

Q: How does the 3-fluoro substituent specifically alter the solubility compared to the non-fluorinated azaindole? A: Fluorine is highly electronegative but also highly lipophilic. It withdraws electron density from the azaindole ring, which slightly lowers the pKa of the pyridine nitrogen (making it less basic and harder to protonate). More importantly, it increases the overall lipophilicity (LogP) and enhances crystal packing through rigid C-H···F interactions. This generally decreases aqueous solubility compared to the des-fluoro analog by increasing the crystal lattice energy [2].

Q: Can I use pH adjustment (lowering pH) instead of making a formal salt? A: Yes, for in vitro or acute in vivo liquid dosing, simply lowering the vehicle pH to < 4.0 using dilute HCl or citric acid will protonate the 5-methanamine in situ, achieving the same solubility as the pre-formed salt. However, ensure your assay or animal model can tolerate the acidic vehicle.

References

  • Wang, T., et al. (2003). Discovery of 4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806): A Novel HIV-1 Attachment Inhibitor That Interferes with CD4-gp120 Interactions. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Peat, T. S., et al. (2015). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Jacobs, R. T., et al. (2011). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. National Center for Biotechnology Information (PMC). Available at: [Link]

Technical Support Center: Synthesis of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, experience-driven advice to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine?

A1: The most prevalent and scalable approach is a two-step sequence starting from a suitable 3-fluoro-1H-pyrrolo[2,3-b]pyridine (3-fluoro-7-azaindole) precursor. The sequence involves:

  • Formylation: Introduction of a formyl (-CHO) group at the C5-position, typically via a Vilsmeier-Haack or related formylation reaction, to yield 3-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde.

  • Reductive Amination: Conversion of the C5-aldehyde to the corresponding primary amine using a source of ammonia and a selective reducing agent.

This route is generally favored due to the availability of starting materials and the robustness of the transformations.

Q2: Why is the 7-azaindole core challenging to work with?

A2: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold presents unique challenges due to its electronic nature. The pyridine nitrogen is electron-withdrawing, which deactivates the ring system towards certain electrophilic substitutions compared to a standard indole. However, the pyrrole ring remains electron-rich and susceptible to oxidation.[1] Furthermore, the nitrogen atoms in the bicyclic system can act as ligands, potentially coordinating to and deactivating metal catalysts used in cross-coupling reactions.[1] This dual reactivity requires careful selection of reagents and reaction conditions to achieve high selectivity and yield.

Q3: Are there any critical safety considerations for this synthesis?

A3: Yes. The Vilsmeier-Haack formylation typically uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which react exothermically to form the Vilsmeier reagent. This should be prepared at low temperatures (0-5 °C) with careful monitoring. Additionally, many reducing agents used in reductive amination can react violently with water or protic solvents. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and follow established laboratory safety protocols. Quenching procedures, especially for large-scale reactions, should be designed to manage potential exotherms and gas evolution.

Troubleshooting Guide: Common Issues & Solutions

This guide is structured to address problems you may encounter during the key steps of the synthesis.

Workflow: Synthesis of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Synthetic_Workflow cluster_0 Step 1: Formylation cluster_1 Step 2: Reductive Amination cluster_2 Purification A 3-fluoro-1H-pyrrolo [2,3-b]pyridine B 3-fluoro-1H-pyrrolo [2,3-b]pyridine-5-carbaldehyde A->B POCl3, DMF C Target Amine: (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine B->C 1. NH4OAc, MeOH 2. NaBH(OAc)3 D Crude Product C->D Work-up E Pure Product (>98%) D->E Column Chromatography or Crystallization

Caption: General synthetic workflow for the target compound.

Issue 1: Low Yield or No Reaction during Vilsmeier-Haack Formylation
  • Question: I am attempting to formylate 3-fluoro-7-azaindole at the C5 position, but my TLC/LC-MS analysis shows mostly unreacted starting material and a low yield of the desired aldehyde. What could be the cause?

  • Answer & Solutions: This issue typically points to incomplete formation or insufficient reactivity of the Vilsmeier reagent, or deactivation of the substrate.

    • Vilsmeier Reagent Preparation: The Vilsmeier reagent [(CH₃)₂N=CHCl]⁺Cl⁻ is formed from the reaction of POCl₃ and DMF. This reaction is temperature-sensitive.

      • Causality: If the temperature is too high during addition, the reagent can decompose. If it's too low or the reaction time is too short, its formation may be incomplete.

      • Protocol: Prepare the reagent in situ by adding POCl₃ dropwise to anhydrous DMF at 0 °C. Stir for at least 30-60 minutes at this temperature to ensure complete formation before adding your substrate.

    • Substrate Addition & Temperature:

      • Causality: The formylation of the azaindole ring is an electrophilic aromatic substitution. It requires thermal energy to overcome the activation barrier, especially with the deactivating effect of the pyridine nitrogen.

      • Protocol: After adding the 3-fluoro-7-azaindole substrate (often dissolved in a minimal amount of DMF or a chlorinated solvent), allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Stoichiometry:

      • Causality: An insufficient amount of the Vilsmeier reagent will lead to an incomplete reaction.

      • Protocol: Use a slight excess of both POCl₃ and DMF relative to the substrate. A molar ratio of 1.5 to 3.0 equivalents of the Vilsmeier reagent is common.

Issue 2: Poor Regioselectivity in Formylation
  • Question: My formylation reaction is working, but I'm getting a mixture of products, including what appears to be C3-formylation. How can I improve selectivity for the C5 position?

  • Answer & Solutions: While the C5 position is generally favored electronically in 7-azaindoles, some formylation can occur at the electron-rich C3 position of the pyrrole ring.[1]

    • Protecting Groups:

      • Causality: The N1-H of the pyrrole ring is acidic and can be deprotonated. Protecting this nitrogen can significantly alter the regioselectivity of electrophilic substitution. An electron-withdrawing protecting group like benzenesulfonyl (Bs) can decrease the reactivity of the pyrrole ring, further favoring substitution on the pyridine ring.

      • Protocol: Consider protecting the N1 position with a suitable group (e.g., TIPS, SEM, or Bs) before formylation. The protecting group can be removed later in the synthesis.

    • Reaction Conditions:

      • Causality: Kinetic vs. thermodynamic control can influence product distribution. Milder conditions may favor the desired isomer.

      • Protocol: Try running the reaction at a lower temperature for a longer period. This can sometimes improve the ratio of the desired C5-formylated product.

Issue 3: Low Yield in Reductive Amination & Formation of Alcohol Byproduct
  • Question: During the conversion of the aldehyde to the amine, I am getting a very low yield of my target compound. My main byproduct has a mass corresponding to the alcohol from aldehyde reduction.

  • Answer & Solutions: This is a classic problem in reductive amination where the direct reduction of the aldehyde competes with the formation and subsequent reduction of the imine intermediate.

    Reductive_Amination_Pathway cluster_legend Reaction Pathways A Aldehyde (R-CHO) B Imine (R-CH=NH) A:p1->B:p1 + NH3 - H2O D Byproduct Alcohol (R-CH2-OH) A:p1->D:p1 C Desired Amine (R-CH2-NH2) B:p1->C:p1 K Desired Path L Side Reaction

    Caption: Competing pathways in reductive amination.

    • Choice of Reducing Agent:

      • Causality: The choice of hydride source is critical. Strong, unselective reducing agents like sodium borohydride (NaBH₄) will rapidly reduce the aldehyde before significant imine formation can occur. You need a reagent that is selective for the protonated imine (iminium ion) over the carbonyl.

      • Solution: Use a sterically hindered and less reactive borohydride. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this. Its bulk and attenuated reactivity make it highly selective for iminium ion reduction. Sodium cyanoborohydride (NaBH₃CN) is another option, but its toxicity is a concern.

    • Promote Imine Formation:

      • Causality: The reaction relies on the equilibrium between the aldehyde/ammonia and the imine. To maximize the yield of the amine, this equilibrium must be shifted towards the imine.

      • Solutions:

        • Ammonia Source: Use a large excess of the ammonia source. Ammonium acetate (NH₄OAc) is often ideal as the acetate weakly buffers the reaction, providing the slightly acidic conditions that catalyze imine formation.

        • Water Removal: The formation of an imine releases water. Adding a dehydrating agent like powdered molecular sieves (3Å or 4Å) can sequester this water and drive the equilibrium to the right.

        • pH Control: A pH of ~5-7 is optimal. If the solution is too acidic, the ammonia source is fully protonated and no longer nucleophilic. If too basic, the carbonyl is not sufficiently activated by protonation for nucleophilic attack.

    • One-Pot Procedure:

      • Causality: A one-pot (or in situ) procedure where the imine is formed in the presence of the selective reducing agent is most effective. This allows the imine to be reduced as it is formed, pulling the equilibrium towards the product.

      • Protocol: See the detailed experimental protocol below for a one-pot procedure using STAB.

ReagentSelectivity for Imine/IminiumCommon IssuesRecommendation
Sodium Borohydride (NaBH₄) LowRapidly reduces aldehyde to alcohol byproduct.Not Recommended
Sodium Cyanoborohydride (NaBH₃CN) HighHighly toxic (potential for HCN gas release).Use with caution
Sodium Triacetoxyborohydride (STAB) Very HighMoisture sensitive; can be slow.Highly Recommended
Catalytic Hydrogenation (H₂/Pd-C) HighMay reduce other functional groups; catalyst poisoning possible.[1]Viable alternative
Issue 4: Difficulty in Product Purification
  • Question: My crude product is an impure oil/solid that is difficult to purify by column chromatography. The compound seems to streak on the silica gel column.

  • Answer & Solutions: Primary amines, especially on a heterocyclic core, can be challenging to purify due to their basicity.

    • Column Chromatography:

      • Causality: The basic amine interacts strongly with the acidic silanol groups on the surface of standard silica gel, causing significant tailing or "streaking."

      • Solutions:

        • Basic Modifier: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide is added to the solvent mixture (e.g., Dichloromethane/Methanol). This protonates the modifier instead of your product, allowing for clean elution.

        • Alternative Stationary Phase: Consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18), where such interactions are minimized.[2]

    • Crystallization/Salt Formation:

      • Causality: Converting the freebase amine into a salt (e.g., hydrochloride or dihydrochloride) often produces a stable, crystalline solid that is much easier to purify by recrystallization.[3] Impurities often have different solubility profiles and will remain in the mother liquor.

      • Protocol: Dissolve the crude product in a suitable solvent (e.g., methanol, isopropanol, or ethyl acetate). Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. The resulting solid can be collected by filtration and washed with a cold, non-polar solvent.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF, 5 equiv.).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting solution at 0 °C for 45 minutes.

  • Add a solution of 3-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature, then heat to 70 °C.

  • Monitor the reaction by TLC or LC-MS. After completion (typically 2-4 hours), cool the mixture back to 0 °C.

  • Carefully quench the reaction by slowly pouring it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • The product often precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If an oil forms, extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Protocol 2: Synthesis of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (One-Pot)

  • To a round-bottom flask, add 3-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde (1.0 equiv.), ammonium acetate (10 equiv.), and anhydrous methanol.

  • Stir the resulting suspension at room temperature for 1-2 hours to facilitate imine formation. (Optional: Add activated 4Å molecular sieves).

  • In a single portion, add sodium triacetoxyborohydride (STAB, 1.5-2.0 equiv.). Note: The reaction may bubble slightly.

  • Stir the reaction at room temperature under an inert atmosphere. Monitor for completion by LC-MS (typically 12-24 hours).

  • Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Stir for 30 minutes, then remove most of the methanol under reduced pressure.

  • Extract the aqueous residue multiple times with a suitable organic solvent (e.g., ethyl acetate or 9:1 DCM/IPA).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

  • Purify the crude material using one of the methods described in Issue 4 .

References

  • The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • Guillarme, S., et al. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
  • El-Gazzar, A. R. B. A., et al. (n.d.). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate.
  • Zhang, Z., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • BenchChem. (2025). Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
  • Walji, A. M., et al. (n.d.). Discovery of 6-(fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5- amine ([. 18. F]-MK-6240): A Positron Emission Tomography (PET) Imaging. Agent for Quantification of Neurofibrillary Tangles (NFTs). AWS.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
  • Lu, C., et al. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC.
  • Andrade, A., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C–N Cross-Coupling/Heck Reaction. ACS Publications. Available at: [Link]

  • NextSDS. (n.d.). {1H-pyrrolo[2,3-c]pyridin-5-yl}methanamine dihydrochloride.

Sources

Technical Support Center: Troubleshooting Degradation of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals identify, troubleshoot, and prevent the degradation of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine in aqueous and organic solutions.

Rather than simply providing a list of storage conditions, this guide explores the chemical causality behind the instability of this specific scaffold. By understanding the intrinsic vulnerabilities of the 7-azaindole core and the primary methanamine group, you can implement self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Grounding: Structural Vulnerabilities

To troubleshoot degradation, we must first analyze the molecule's structural liabilities. (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine possesses three distinct reactive domains:

  • The Primary Methanamine Group (-CH2NH2): Primary amines are highly susceptible to oxidative deamination and nucleophilic attack on atmospheric carbon dioxide (CO2). Oxidative degradation is often catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) present in buffer solutions, leading to the formation of imines, aldehydes, and the release of ammonia (NH3)[1]. Furthermore, primary amines readily react with CO2 to form carbamates, which can dehydrate into ureas under specific thermal conditions[2].

  • The Pyridine Nitrogen (N7 of the 7-azaindole core): The lone pair on the pyridine nitrogen is susceptible to N-oxidation in the presence of reactive oxygen species (ROS) or peroxides, forming a 7-azaindole N-oxide[3].

  • The Pyrrole Ring: While the electron-rich pyrrole ring of a standard 7-azaindole is prone to electrophilic attack and photo-oxidation, the fluorine atom at the C3 position acts as an electron-withdrawing group. This strategic halogenation significantly stabilizes the pyrrole ring against electrophilic degradation, meaning your primary troubleshooting focus should remain on the methanamine group and the N7 nitrogen.

degradation_pathways Parent (3-fluoro-1H-pyrrolo[2,3-b] pyridin-5-yl)methanamine Path1 Oxidative Deamination (O2 / Trace Metals) Parent->Path1 Methanamine Group Path2 CO2 Capture (Atmospheric Exposure) Parent->Path2 Methanamine Group Path3 N-Oxidation (Peroxides / ROS) Parent->Path3 Pyridine Nitrogen Prod1 Imine / Aldehyde + NH3 Release Path1->Prod1 Prod2 Carbamate / Urea (+44 Da / +26 Da) Path2->Prod2 Prod3 7-Azaindole N-oxide (+16 Da) Path3->Prod3

Degradation pathways of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine in solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS analysis shows a gradual loss of the parent compound and the appearance of a +44 Da adduct. What is causing this? A1: This is a classic signature of CO2-induced degradation . The primary methanamine group acts as a nucleophile, reacting with dissolved atmospheric CO2 in your solvent to form a carbamic acid/carbamate intermediate (+44 Da). If subjected to heat or dry conditions during sample processing, this carbamate can dehydrate to form a cyclic or open-chain urea (+26 Da relative to parent)[2]. Troubleshooting Action: Ensure your solvents (especially basic aqueous buffers) are freshly degassed and stored under an inert atmosphere (Argon or N2). Avoid leaving stock solutions open to ambient air.

Q2: Over a period of weeks, my DMSO stock solution has turned slightly yellow, and I am detecting ammonia in the headspace. Is the compound decomposing? A2: Yes. You are observing oxidative deamination . The initial step of this reaction involves electron abstraction from the lone pair on the nitrogen atom, followed by carbon-nitrogen scission to produce ammonia (NH3) and an aldehyde byproduct[4]. This process is heavily accelerated by light, elevated temperatures, and trace metal impurities in the solvent. Troubleshooting Action: Switch to anhydrous, amine-free, and metal-free DMSO. Store in amber vials at -20°C.

Q3: I am running an in vitro assay, and I see a +16 Da peak emerging in my biological buffer. Is this a metabolite or a degradation product? A3: A +16 Da mass shift typically indicates oxidation. Given the structure, this is likely the formation of a 7-azaindole N-oxide at the pyridine nitrogen[3], or a hydroxylamine derivative at the primary amine. If your biological buffer contains trace peroxides (common in aging Tween/Triton detergents) or is exposed to reactive oxygen species, the N7 position will rapidly oxidize[5]. Troubleshooting Action: Run the self-validating forced degradation protocol (Section 4, Protocol 2) to confirm the retention time of the N-oxide standard against your assay sample.

Quantitative Diagnostic Data

Use the following table to cross-reference your analytical data (LC-MS mass shifts) with the specific degradation mechanism. This allows for rapid, causality-based troubleshooting.

Mass Shift (LC-MS)Suspected Degradation ProductPrimary MechanismTriggering ConditionPrevention Strategy
-17 Da (Loss of NH3)Aldehyde derivativeOxidative DeaminationTrace metals (Cu²⁺, Fe³⁺), O2 exposureAdd chelators (EDTA); sparge solvents with Argon.
+16 Da 7-Azaindole N-oxideN-OxidationPeroxides in surfactants; ROSUse peroxide-free detergents; store in dark.
+44 Da CarbamateCO2 CaptureAmbient air exposure in basic/neutral mediaPrepare solutions in a glovebox; seal with PTFE septa.
+26 Da Urea derivativeCarbamate DehydrationHeat exposure following CO2 captureKeep solutions < 4°C during active use.

Self-Validating Experimental Protocols

To ensure scientific integrity, you must not only prevent degradation but also prove that your preventative measures are working. The following protocols are designed as self-validating systems.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol prevents both oxidative and CO2-induced degradation. By utilizing an inert atmosphere and specific solvent grades, the causality of degradation is removed.

Step-by-Step Methodology:

  • Solvent Preparation: Obtain LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO). Sparge the DMSO with high-purity Argon gas for 15 minutes to displace dissolved O2 and CO2.

  • Vial Selection: Use pre-baked (250°C for 2 hours to remove trace organics/moisture) amber glass vials with PTFE-lined silicone septa.

  • Preparation (Inert Environment): Inside a nitrogen-purged glovebox, weigh the desired amount of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine.

  • Dissolution: Add the degassed DMSO to achieve a standard concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) to prevent repeated freeze-thaw cycles and atmospheric exposure.

  • Storage: Blanket the headspace of each vial with Argon before sealing. Store immediately at -80°C.

Protocol 2: Diagnostic Forced Degradation & Metal-Catalysis Validation

If you suspect your assay buffer is causing degradation, use this protocol to validate the presence of trace-metal catalyzed oxidation[1]. This creates a self-validating control loop: if the addition of a chelator halts degradation, the root cause is confirmed as metal contamination.

Step-by-Step Methodology:

  • Sample Preparation: Prepare three identical 100 µM solutions of the compound in your standard experimental buffer (e.g., PBS, pH 7.4).

    • Sample A: Buffer only (Control).

    • Sample B: Buffer spiked with 10 µM CuSO4 (Positive Control for metal-catalyzed oxidation).

    • Sample C: Buffer spiked with 10 µM CuSO4 + 1 mM EDTA (Validation Control).

  • Incubation: Incubate all three samples at 37°C in an open-air environment (shaking at 300 rpm) for 24 hours.

  • Quenching: Quench the reactions by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • LC-MS Analysis: Analyze the samples via LC-MS, extracting ion chromatograms for the parent mass and the -17 Da (aldehyde) degradation product.

  • Data Interpretation:

    • If Sample A shows degradation, your baseline buffer is contaminated or highly oxygenated.

    • Sample B should show near-complete degradation (validating the assay's sensitivity to oxidation).

    • If Sample C shows significantly less degradation than Sample B, you have successfully validated that trace metals are the causal agent of instability in your workflow.

References

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability | The Journal of Physical Chemistry C - ACS Publications. acs.org. [Link]

  • Full article: Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. tandfonline.com. [Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures | Clean Energy | Oxford Academic. oup.com. [Link]

  • A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid - ACS Publications. acs.org. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. mdpi.com. [Link]

Sources

Technical Support Center: Purification of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals working with (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine .

Purifying this specific 7-azaindole derivative presents unique chromatographic challenges. The molecule possesses dual basic centers (a primary methanamine and a pyridine-like nitrogen) alongside a hydrogen-bond donating pyrrole NH. This highly polar, basic profile frequently leads to severe streaking on standard silica, poor recovery during aqueous workups, and peak tailing in reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide provides field-proven, self-validating methodologies to isolate this compound with high purity and yield.

Physicochemical Profiling

To successfully purify a molecule, you must first understand its electronic and physical behavior. The table below summarizes the quantitative data that dictates the purification strategy for this compound.

PropertyValue / EstimateChromatographic Implication
Molecular Weight 165.17 g/mol Elutes early in size-exclusion; highly mobile.
Topological Polar Surface Area (TPSA) ~54.8 ŲHighly polar. Will bind strongly to normal-phase silica.
pKa 1 (Primary Amine) ~9.5 (Basic)Protonated at neutral/acidic pH. Requires high pH to neutralize.
pKa 2 (Pyridine Nitrogen) ~4.5 (Basic)Contributes to secondary interactions with acidic silanols.
pKa 3 (Pyrrole NH) ~16.0 (Acidic)Acts as a strong hydrogen bond donor.
LogP (Predicted) ~0.8 to 1.2Poor retention on C18 columns unless the amine is neutralized.

Core Purification Workflows

Because of the basic primary amine, standard normal-phase chromatography on bare silica gel will result in irreversible chemisorption (the basic amine binds to the acidic silanol groups). Therefore, the optimal purification strategy relies on a two-stage approach: Strong Cation Exchange (SCX) Catch-and-Release followed by High-pH RP-HPLC [1].

G A Crude Reaction Mixture B SCX Cartridge (Catch) A->B C MeOH Wash (Remove Neutrals) B->C D NH3/MeOH (Release) C->D E RP-HPLC (Polishing) D->E F Pure Compound E->F

Fig 1. Two-stage purification workflow utilizing SCX catch-and-release followed by RP-HPLC.

Protocol A: SCX Catch-and-Release (Initial Cleanup)

This method exploits the basicity of the methanamine. By passing the crude mixture through an SCX cartridge (containing sulfonic acid groups), the protonated amine binds ionically to the resin. Non-basic impurities are washed away, and the product is subsequently released using a volatile base.

Step-by-Step Methodology:

  • Conditioning: Flush a pre-packed SCX-2 cartridge with 2 Column Volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve your crude reaction mixture in a minimum volume of MeOH (or 1:1 DCM:MeOH if solubility is poor). Load the solution onto the cartridge.

  • Washing (Self-Validation Step): Wash the cartridge with 3 CV of MeOH.

    • Validation: Spot the flow-through on a TLC plate and stain with ninhydrin. The absence of a purple/pink spot confirms that your primary amine has been successfully "caught" by the resin.

  • Releasing: Elute the target compound by flushing the cartridge with 2 CV of 2.0 M Ammonia in Methanol ( NH3​ /MeOH).

  • Concentration: Collect the basic eluent and concentrate in vacuo to yield the semi-pure free base.

Protocol B: High-pH Reverse-Phase Preparative HPLC (Polishing)

For final polishing, RP-HPLC is required. However, using standard acidic mobile phases (like 0.1% TFA) will protonate the amine, causing the molecule to become highly hydrophilic and elute in the void volume. Using a high-pH mobile phase neutralizes the amine, drastically improving C18 retention and peak shape [2].

G A Select RP-HPLC Mobile Phase B Low pH (0.1% TFA) pH ~2 A->B C High pH (0.1% NH4OH) pH ~10 A->C D Amine Protonated (Early Elution, Tailing) B->D E Amine Neutral (Strong Retention, Sharp Peak) C->E

Fig 2. Effect of mobile phase pH on the retention of the primary methanamine group.

Step-by-Step Methodology:

  • Column Selection: Use a high-pH tolerant preparative C18 column (e.g., Waters XBridge C18, 5 µm).

  • Solvent Preparation:

    • Mobile Phase A: Water containing 0.1% Ammonium Hydroxide ( NH4​OH ) (pH ~10).

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Design: Run a shallow gradient from 5% B to 40% B over 15 minutes. The neutral amine will interact favorably with the stationary phase.

  • Detection & Fraction Collection (Self-Validation Step): Monitor UV absorbance at 254 nm and 280 nm. Trigger fraction collection via Mass Spectrometry (ESI+) targeting the [M+H]+ ion at m/z 166.1.

    • Validation: Before pooling fractions, run a quick 19F NMR on an aliquot of the target fraction. The presence of a single fluorine peak confirms the isolation of the 3-fluoro-7-azaindole core without waiting for full solvent evaporation [3].

Troubleshooting & FAQs

Q: I attempted to purify this compound on a standard silica gel column using EtOAc/Hexanes, but I got zero recovery. Where did my compound go? A: Your compound is permanently retained on the column. The primary methanamine (pKa ~9.5) and the azaindole nitrogen interact strongly with the acidic silanol (Si-OH) groups on bare silica gel. To recover your compound from that column, you must flush it with a highly polar, basic solvent system—such as 10% MeOH in DCM containing 1-2% triethylamine ( Et3​N ) or aqueous ammonia. For future normal-phase runs, you must switch to amine-functionalized silica (KP-NH) to prevent this chemisorption.

Q: During my post-reaction aqueous workup, the product remains in the aqueous layer. How do I force it into the organic phase? A: The primary amine makes the molecule highly water-soluble, especially if the pH of your aqueous layer is below 9 (where the amine is protonated as an ammonium salt). Causality & Fix: You must adjust the aqueous layer to pH 11–12 using 1M NaOH or saturated Na2​CO3​ to fully deprotonate the methanamine. Once neutralized, extract multiple times with a polar organic solvent. Standard ethyl acetate may not be sufficient; use 10% isopropanol in chloroform ( CHCl3​ /IPA) or 2-methyltetrahydrofuran (2-MeTHF) to maximize the partition coefficient into the organic layer.

Q: My RP-HPLC fractions show a split peak or broad tailing. How do I sharpen the peak? A: Tailing in RP-HPLC for this scaffold is almost always caused by secondary interactions between the basic amine and unendcapped silanols on the C18 stationary phase. If you are using a neutral or slightly acidic mobile phase (like pure Water/MeCN or 0.1% Formic Acid), the amine is partially protonated, leading to a split equilibrium. Fix: Switch to the High-pH protocol (Protocol B) using 0.1% NH4​OH . By pushing the pH above the amine's pKa, you ensure the molecule exists entirely in its neutral free-base form, which interacts cleanly with the C18 phase and eliminates tailing.

Q: How can I quickly differentiate my product from debrominated or un-fluorinated starting materials in my fractions? A: Utilize 19F NMR. Because the fluorine atom is directly attached to the electron-rich 7-azaindole core at the 3-position, its chemical shift is highly sensitive to changes in the surrounding structure. You can take 50 µL of your HPLC fraction, add it to an NMR tube with D2​O or CD3​OD , and run a rapid 16-scan 19F NMR. This provides definitive, self-validating proof of the fluorinated core's presence before you commit to lyophilizing large volumes of water.

References

  • Inhibitors of plasma kallikrein (WO2015022546A1) . Google Patents. Details the use of SCX capture and release chromatography for the isolation of (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine derivatives.

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis . Journal of Medicinal Chemistry (ACS Publications). Discusses the structure-activity relationships, physicochemical properties, and reverse-phase purification strategies for substituted 7-azaindoles.

  • Trisubstituted Imidazoles with a Rigidized Hinge Binding Motif Act As Single Digit nM Inhibitors of Clinically Relevant EGFR Mutants . Journal of Medicinal Chemistry (ACS Publications). Highlights the synthesis, isolation, and NMR tracking of fluorinated 7-azaindole building blocks.

Validation & Comparative

Benchmarking (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine in Plasma Kallikrein Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (CAS: 749196-06-3) has emerged as a highly privileged building block in the fragment-based drug discovery (FBDD) of novel, orally bioavailable plasma kallikrein (PKal) inhibitors[1]. Historically, PKal inhibitors relied heavily on highly basic guanidine or amidine functionalities to engage the enzyme's S1 pocket, which severely limited their oral bioavailability and pharmacokinetic profiles[1].

This guide provides a comprehensive benchmarking analysis of this fluorinated 7-azaindole fragment against standard reference methanamines. By objectively evaluating its physicochemical properties, synthetic tractability, and its impact on the pharmacodynamics of derived carboxamide inhibitors, we establish why this specific scaffold is critical for developing next-generation therapeutics for hereditary angioedema (HAE) and diabetic macular edema[2].

Mechanistic Rationale: The Fluorine Advantage

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern was selected over simpler analogs. Replacing highly basic amidines with a (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl moiety provides a triad of structural advantages:

  • pKa Modulation : The highly electronegative fluorine atom at the C3 position inductively lowers the basicity of the adjacent 7-azaindole nitrogen. This optimizes the protonation state at physiological pH, allowing the scaffold to form critical hydrogen bonds within the PKal S1 pocket without carrying a permanent positive charge that would hinder membrane permeability.

  • Metabolic Stability : Unsubstituted indoles and azaindoles are notoriously susceptible to oxidative metabolism (e.g., by CYP450 enzymes) at the electron-rich C3 position. Fluorination at this exact site effectively blocks this metabolic liability, increasing the half-life of the resulting drug candidate.

  • Lipophilic Efficiency (LipE) : The fluorine atom increases lipophilicity (LogP) slightly while maintaining a low molecular weight. This enhances cell permeability and oral absorption without sacrificing target affinity.

Benchmarking Data: Fragment & Derivative Comparison

To objectively evaluate performance, we benchmarked Compound A ((3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine) against two standard reference fragments historically used in PKal inhibitor design:

  • Reference 1 : (1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (The unsubstituted analog).

  • Reference 2 : (6-aminopyridin-3-yl)methanamine (A standard reference from earlier generations of non-amidine PKal inhibitors, e.g., WO2012/017020)[1].

Table 1: Physicochemical Properties of the Free Amines
PropertyCompound A (3-Fluoro-7-azaindole)Reference 1 (7-azaindole)Reference 2 (6-amino-pyridine)
Molecular Weight 165.17 g/mol 147.18 g/mol 123.16 g/mol
Calculated LogP ~1.2~0.9~0.1
C3 Oxidation Liability Low (Blocked by F)HighN/A
Amide Coupling Efficiency High (>90% yield)High (>90% yield)Moderate (Competing exocyclic amine)
Table 2: Pharmacological Benchmarking of Derived Carboxamides

(Note: Data represents the average performance of derived N-((heteroarylmethyl)-heteroaryl-carboxamides in standard in vitro assays[1])

MetricCompound A DerivativesReference 1 DerivativesReference 2 Derivatives
Plasma Kallikrein IC50 < 10 nM15 - 50 nM50 - 100 nM
Selectivity (vs. FXIa/Thrombin) > 500-fold> 200-fold> 100-fold
Oral Bioavailability (Rat) > 40%~ 25%< 20%

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating workflows for utilizing and benchmarking this fragment.

Protocol 1: Standardized Amide Coupling (Library Generation)

Objective: Synthesize the active PKal inhibitor by coupling the methanamine fragment with a target carboxylic acid (e.g., a substituted pyrazole-4-carboxylic acid)[1]. Causality Check: The electron-withdrawing fluorine does not significantly impair the nucleophilicity of the primary aliphatic amine because the amine is insulated by the methylene carbon. This allows standard coupling to proceed efficiently.

  • Preparation : Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine in anhydrous DMF (0.2 M).

  • Activation : Add 1.5 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Reaction : Stir at room temperature for 2-4 hours under a nitrogen atmosphere.

  • Purification : Quench the reaction with water, extract with EtOAc, and purify via reverse-phase preparative HPLC to yield the pure carboxamide.

Protocol 2: In Vitro Plasma Kallikrein Fluorogenic Assay

Objective: Benchmark the inhibitory potency (IC50) of the synthesized derivatives. Self-Validating System: To ensure assay validity, the protocol must include a non-enzyme blank to account for background substrate hydrolysis, and a known reference inhibitor (e.g., Ecallantide/DX-88) to normalize inter-assay variability[2].

  • Reagent Prep : Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% PEG-8000).

  • Enzyme Incubation : Incubate 0.5 nM human plasma kallikrein with serial dilutions of the test compound (0.1 nM to 10 µM) in a 384-well black microplate for 30 minutes at 37°C.

  • Substrate Addition : Add the fluorogenic substrate (e.g., Z-Phe-Arg-AMC) to a final concentration of 50 µM.

  • Kinetic Read : Measure fluorescence (Excitation: 355 nm, Emission: 460 nm) continuously for 20 minutes.

  • Data Analysis : Calculate the initial reaction velocities and determine the IC50 using a 4-parameter logistic fit.

Visualizations

PKal_Pathway FXIIa Factor XIIa PreK Plasma Prekallikrein FXIIa->PreK Activates PKal Plasma Kallikrein (Active) PreK->PKal Cleavage HMWK High MW Kininogen (HMWK) PKal->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Releases B2R B2 Receptor Activation Bradykinin->B2R Binds VascPerm Vascular Permeability (HAE Symptoms) B2R->VascPerm Induces Inhibitor Derived Carboxamide Inhibitor Inhibitor->PKal Blocks (IC50 < 10nM)

Fig 1: Plasma Kallikrein-Kinin pathway illustrating the therapeutic intervention point of the derived inhibitors.

Workflow Frag Fragment: (3-fluoro-1H-pyrrolo... ...pyridin-5-yl)methanamine Coupling Amide Coupling (HATU/DIPEA) Frag->Coupling Purification RP-HPLC Purification Coupling->Purification Assay Fluorogenic PKal Assay Purification->Assay Lead Lead Candidate Identification Assay->Lead IC50 < 10nM

Fig 2: Step-by-step experimental workflow from fragment selection to lead candidate identification.

References

  • Title: WO2016083816A1 - N-((heteroarylmethyl)
  • Title: WO2012017020A1 - N-((6-amino-pyridin-3-yl)methyl)
  • Title : Kinins receptors of the B2 and B1 subtypes and their ligands Source : Nature Reviews Drug Discovery, 2004, 3, 845-852. URL :[Link]

Sources

Cross-Reactivity Profiling of (3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine: A Comparative Guide for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug discovery, the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a highly privileged bioisostere. It is frequently deployed to mimic the purine ring of ATP in kinase inhibitors[1][2] or to anchor into the hydrophobic P2/P4 pockets of anti-apoptotic proteins like Bcl-2[3][4]. However, the unadorned 7-azaindole core is notoriously promiscuous, often leading to widespread off-target cross-reactivity.

(3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine (CAS: 749196-06-3) represents a rationally optimized building block designed to solve this promiscuity. By incorporating a fluorine atom at the C3 position and a versatile methanamine vector at the C5 position, this fragment offers superior target selectivity, improved metabolic stability, and a highly tunable handle for downstream synthesis. This guide objectively compares its cross-reactivity profile against alternative scaffolds and provides self-validating protocols for evaluating off-target engagement.

Mechanistic Causality: The Role of the 3-Fluoro Substitution

To understand the cross-reactivity profile of this fragment, one must analyze the causality behind its structural modifications:

  • Electronic Tuning (H-Bond Donor Strength): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This lowers the pKa of the adjacent pyrrole N-H, making it a significantly stronger hydrogen bond donor. In , this strengthens the critical hydrogen bond with the Asp103 residue of the Bcl-2 protein[3][5].

  • Steric Gating (Kinome Selectivity): In kinase targeting, the unfluorinated 7-azaindole indiscriminately binds the conserved hinge region of the ATP pocket[2]. The C3-fluorine introduces a precise steric clash with bulkier gatekeeper residues found in off-target kinases, dramatically reducing the kinome hit rate (promiscuity)[6].

  • Metabolic Shielding: The C3 position of indoles and azaindoles is a classic metabolic soft spot susceptible to CYP450-mediated oxidation. Fluorination blocks this liability, ensuring that the observed cellular phenotype is driven by the parent molecule rather than reactive metabolites.

G F 3-Fluoro-7-Azaindole Fragment K Kinase Target (ATP Pocket) F->K H-bond donor B Bcl-2 Target (P2/P4 Pocket) F->B Hydrophobic fit O1 Off-target Kinases (Promiscuity) K->O1 Conserved hinge O2 Bcl-xL / Mcl-1 (Platelet Toxicity) B->O2 BH3 homology

Mechanistic pathways of target engagement versus off-target cross-reactivity.

Comparative Cross-Reactivity Analysis

The tables below summarize the quantitative performance of (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine compared to its unfluorinated and indole counterparts. Data reflects typical profiles when these fragments are incorporated into advanced lead compounds (e.g., analogs or MAP4K1 inhibitors)[6][7].

Table 1: Structural and Physicochemical Comparison
Fragment ScaffoldModificationH-Bond Donor Strength (N-H pKa)Metabolic Stability (HLM T1/2)Synthetic Versatility (C5 Vector)
(3-Fluoro-7-azaindole)-5-methanamine C3-Fluoro, N7-Aza~14.5 (Enhanced)> 60 minHigh (Primary Amine)
(7-Azaindole)-5-methanamine N7-Aza only~16.0 (Standard)< 30 min (C3 Oxidation)High (Primary Amine)
Indole-5-methanamine None~16.2 (Standard)< 20 minHigh (Primary Amine)
Table 2: Cross-Reactivity & Selectivity Profile
Fragment ScaffoldKinome Promiscuity (Gini Coefficient)*Bcl-2 vs Bcl-xL Selectivity (Fold-change)**Primary Off-Target Liability
(3-Fluoro-7-azaindole)-5-methanamine 0.75 (Highly Selective)> 1000-fold Minimal (Sterically gated)
(7-Azaindole)-5-methanamine 0.45 (Promiscuous)~100-foldBroad Kinase Hinge Binding
Indole-5-methanamine 0.60 (Moderate)< 50-foldSer/Thr Kinases, CYP inhibition

*Gini Coefficient: A score from 0 (binds all kinases) to 1 (binds one kinase). Higher is better. **Selectivity is critical to avoid Bcl-xL-mediated thrombocytopenia, a known dose-limiting toxicity in early BH3 mimetics[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this fragment's cross-reactivity must be conducted using self-validating orthogonal systems. Do not rely solely on biochemical IC50s; binding kinetics and cellular phenotypes must align.

Protocol 1: High-Throughput SPR for Bcl-2 Family Selectivity

Purpose: To quantify the exact binding kinetics (Kd, Kon, Koff) of the fragment-derived lead against Bcl-2 versus off-target Bcl-xL and Mcl-1. Causality & Validation: Surface Plasmon Resonance (SPR) eliminates assay interference common in fluorescence-based screens. A self-validating loop is created by running a positive control (Venetoclax) and a negative control (inactive enantiomer)[4][8].

  • Surface Preparation: Immobilize recombinant human Bcl-2, Bcl-xL, and Mcl-1 onto a Series S Sensor Chip CM5 using standard amine coupling. Target an immobilization level of 2000–3000 RU to ensure a robust signal for low-molecular-weight fragments.

  • Analyte Preparation: Dilute the (3-fluoro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine derivative in running buffer (PBS-P+ with 2% DMSO) to a concentration series (0.1 nM to 10 μM).

  • Kinetic Injection: Inject analytes at a flow rate of 50 μL/min for 120 seconds (association), followed by a 300-second dissociation phase.

  • Orthogonal Validation (Cellular): If the SPR Kd for Bcl-2 is <10 nM and Bcl-xL is >1 μM, validate this biochemical selectivity by treating RS4;11 cells (Bcl-2 dependent) and Molt-4 cells (Bcl-xL dependent) with the compound. A >100-fold difference in cellular IC50 confirms functional selectivity[4].

Protocol 2: Kinome-Wide Competitive Binding Assay (Thermal Shift)

Purpose: To assess the off-target kinase promiscuity caused by the 7-azaindole core. Causality & Validation: The 7-azaindole core mimics ATP. By utilizing a differential scanning fluorimetry (DSF) assay across a panel of 400+ kinases, we map the exact steric boundaries of the C3-fluoro substitution.

  • Assay Setup: Plate 400+ recombinant kinase domains in 384-well formats. Add SYPRO Orange dye and the test compound at a fixed concentration of 1 μM.

  • Thermal Denaturation: Subject the plates to a temperature gradient (25°C to 95°C) using a real-time PCR machine.

  • Data Analysis: Calculate the shift in melting temperature (ΔTm). A ΔTm > 2°C indicates significant off-target binding.

  • Validation Loop: For any off-target kinase showing a ΔTm > 2°C, perform a follow-up ATP-competitive enzymatic assay at low (10 μM) and high (1 mM) ATP concentrations. A rightward shift in the IC50 at high ATP confirms that the cross-reactivity is driven by the fragment's ATP-mimetic nature[6].

G A Compound Synthesis (3-Fluoro-7-Azaindole) B Primary Target Screening (Target Kinase / Bcl-2) A->B C Cross-Reactivity Panel (Kinome / Bcl-2 Family) B->C D Orthogonal Validation (SPR Binding Kinetics) C->D E Cellular Phenotype (Off-target Toxicity) D->E

Workflow for evaluating the cross-reactivity of 3-fluoro-7-azaindole derivatives.

References

  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2. Journal of Medicinal Chemistry.[Link]

  • ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets. Nature Medicine (via ResearchGate).[Link]

  • Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer. Journal of Medicinal Chemistry.[Link]

  • Bcl-2-IN-5 (CID 163322038) Compound Summary. PubChem, National Institutes of Health.[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.